molecular formula C13H17NO2 B2811982 Methyl 2-(piperidin-1-yl)benzoate CAS No. 81215-42-1

Methyl 2-(piperidin-1-yl)benzoate

Cat. No.: B2811982
CAS No.: 81215-42-1
M. Wt: 219.284
InChI Key: PQJQUCKCUILXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(piperidin-1-yl)benzoate ( 81215-42-1) is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.27 g/mol . It serves as a valuable reagent and building block in medicinal chemistry and drug discovery research. Piperidine derivatives are prominent structural motifs found in numerous biologically active compounds and pharmaceuticals, often employed in the synthesis of molecules for antitumor activity studies . This compound can be used as a drug impurity reference standard and as an intermediate in the design and development of novel therapeutic agents . As a piperidine-containing benzoate ester, it provides a versatile scaffold for further chemical modification. The product is for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for use in humans, nor for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet and adhere to all safe laboratory handling practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-piperidin-1-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-7-3-4-8-12(11)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJQUCKCUILXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(piperidin-1-yl)benzoate (CAS: 81215-42-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(piperidin-1-yl)benzoate is a chemical compound featuring a benzoate core structure with a piperidine substituent at the ortho position. This guide provides a comprehensive overview of its known chemical and physical properties. While specific experimental protocols for its synthesis and detailed pharmacological data are not extensively documented in publicly available literature, this document compiles the available information and provides context based on the broader class of piperidine derivatives, which are significant in medicinal chemistry.

Chemical and Physical Properties

This compound, with the CAS number 81215-42-1, possesses a molecular formula of C13H17NO2 and a molecular weight of 219.27 g/mol .[1] The following table summarizes its key physicochemical properties.

PropertyValueSource
CAS Number 81215-42-1[2]
Molecular Formula C13H17NO2[1]
Molecular Weight 219.27 g/mol [1]
Boiling Point 340.8 ± 25.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm3 [1]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[1]
Purity >98%[2]

Storage Conditions: For short-term storage (1-2 weeks), a temperature of -4°C is recommended. For longer periods (1-2 years), storage at -20°C is advised.[1]

Synthesis and Experimental Protocols

A general synthetic approach could potentially involve the reaction of 2-(piperidin-1-yl)benzoic acid with methanol under acidic conditions.

Hypothetical Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_piperidinyl_benzoic_acid 2-(piperidin-1-yl)benzoic acid Reaction_Mixture Reaction_Mixture 2_piperidinyl_benzoic_acid->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture Acid_Catalyst Strong Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reaction_Mixture Reflux Reflux Water Water Reflux->Water Workup Workup Reflux->Workup Cooling & Extraction Target_Compound This compound Reaction_Mixture->Reflux Heating Purification Purification Workup->Purification Chromatography Purification->Target_Compound

Caption: Hypothetical workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

While specific pharmacological data for this compound is scarce, the piperidine moiety is a well-established privileged structure in medicinal chemistry.[3] Piperidine derivatives are integral to a wide array of pharmaceuticals due to their ability to interact with various biological targets.[4]

The piperidine ring's conformational flexibility allows it to adapt to the steric requirements of binding pockets in molecular targets.[4] This structural feature, combined with the potential for substitution, enables the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[4]

Compounds containing the piperidine scaffold have demonstrated a broad range of biological activities, including:

  • Anticancer[5]

  • Antihypertensive[5]

  • Antibacterial[5]

  • Antimalarial[5]

  • Anti-inflammatory[5]

  • Analgesic[5]

Given the prevalence of the piperidine scaffold in bioactive molecules, this compound could serve as a valuable intermediate or building block in the synthesis of more complex pharmaceutical agents.[4] The benzoylpiperidine fragment, a related structural motif, is particularly noted for its presence in compounds targeting serotoninergic and dopaminergic receptors, which are crucial in the treatment of neuropsychiatric and neurodegenerative diseases.[3]

Signaling Pathways and Mechanism of Action

There is no specific information available in the reviewed literature regarding the signaling pathways or the precise mechanism of action for this compound. The biological activity of piperidine-containing drugs is highly dependent on the overall molecular structure and the nature and position of other functional groups.[5]

General Role of Piperidine Derivatives in Biological Systems:

G Piperidine_Derivative Piperidine Derivative Biological_Target Biological Target (e.g., Receptor, Enzyme) Piperidine_Derivative->Biological_Target Binds to Signaling_Cascade Intracellular Signaling Cascade Biological_Target->Signaling_Cascade Modulates Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to Pharmacological_Effect Pharmacological Effect Cellular_Response->Pharmacological_Effect Results in

Caption: Generalized interaction of a piperidine derivative with a biological system.

Conclusion

This compound is a chemical compound with defined physical properties but limited publicly available data regarding its synthesis, specific biological activities, and mechanism of action. Its significance primarily lies in its potential as a building block for the synthesis of more complex and potentially bioactive molecules, leveraging the well-established importance of the piperidine scaffold in drug discovery. Further research is required to fully elucidate the experimental protocols for its synthesis and to explore its pharmacological profile.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of Methyl 2-(piperidin-1-yl)benzoate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Pharmacological Profile of Piperidine-Containing Aromatic Scaffolds for Researchers, Scientists, and Drug Development Professionals

While the specific compound Methyl 2-(piperidin-1-yl)benzoate is not extensively characterized in publicly available scientific literature, its core structure, featuring a piperidine ring linked to a benzoic acid derivative, places it within a class of compounds demonstrating significant potential in therapeutic applications, particularly as kinase inhibitors and antimicrobial agents. This technical guide consolidates the current understanding of the putative mechanisms of action for this compound class, drawing on data from structurally related analogs. The information presented herein is intended to provide a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Postulated Mechanism of Action: Kinase Inhibition

The primary mechanism of action anticipated for this compound and its close analogs is the inhibition of protein kinases. Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

Derivatives of N-aryl piperidine have been identified as inhibitors of several key signaling pathways, including the β-catenin/Tcf pathway and the Receptor Interacting Protein 1 (RIP1) kinase pathway.

Inhibition of the β-catenin/Tcf Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a key driver in many cancers. Certain N-phenylpiperidine-4-carboxamide derivatives have been shown to inhibit the interaction between β-catenin and T-cell factor (Tcf), a critical step in the transcriptional activation of Wnt target genes.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Wnt Ligand" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Frizzled Receptor" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dishevelled" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Destruction Complex" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "β-catenin" [fillcolor="#FBBC05", fontcolor="#202124"]; "TCF/LEF" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Target Gene Transcription" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analog of this compound" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway "Wnt Ligand" -> "Frizzled Receptor" [label="Binds"]; "Frizzled Receptor" -> "Dishevelled" [label="Activates"]; "Dishevelled" -> "Destruction Complex" [label="Inhibits", style=dashed, arrowhead=tee]; "Destruction Complex" -> "β-catenin" [label="Phosphorylates for degradation", style=dashed, arrowhead=tee]; "β-catenin" -> "TCF/LEF" [label="Translocates to nucleus and binds"]; "TCF/LEF" -> "Target Gene Transcription" [label="Activates"];

// Inhibition "Analog of this compound" -> "β-catenin" [label="Inhibits interaction with TCF/LEF", style=dashed, arrowhead=tee, color="#EA4335"];

}

Figure 1. Putative inhibition of the Wnt/β-catenin signaling pathway.

RIP1 Kinase Inhibition

RIP1 kinase is a key mediator of necroptosis, a form of programmed cell death, and is implicated in inflammatory diseases. Dihydropyrazole (DHP) derivatives containing N-phenylpiperidine moieties have been identified as potent inhibitors of RIP1 kinase.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "TNFα" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "TNFR1" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Complex I" [fillcolor="#FBBC05", fontcolor="#202124"]; "RIP1 Kinase" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "RIP3 Kinase" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MLKL" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Necroptosis" [shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; "Analog of this compound" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway "TNFα" -> "TNFR1" [label="Binds"]; "TNFR1" -> "Complex I" [label="Recruits"]; "Complex I" -> "RIP1 Kinase" [label="Activates"]; "RIP1 Kinase" -> "RIP3 Kinase" [label="Phosphorylates"]; "RIP3 Kinase" -> "MLKL" [label="Phosphorylates"]; "MLKL" -> "Necroptosis" [label="Triggers"];

// Inhibition "Analog of this compound" -> "RIP1 Kinase" [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; }

Figure 2. Postulated inhibition of the RIP1 kinase-mediated necroptosis pathway.

Potential Antimicrobial and Antiparasitic Activity

Beyond kinase inhibition, N-benzoyl piperidine derivatives have shown promise as antimicrobial and antiparasitic agents. The proposed mechanism in the context of malaria involves the inhibition of the falcipain-2 enzyme in Plasmodium falciparum. Falcipain-2 is a cysteine protease that is essential for the parasite's life cycle, as it is involved in the degradation of hemoglobin.

Quantitative Data for Structurally Related Analogs

The following table summarizes the inhibitory activities of representative analogs that are structurally related to this compound. This data is crucial for understanding the potential potency and for guiding future structure-activity relationship (SAR) studies.

Compound ClassTargetAssay TypeIC50 (nM)Reference
N-phenylpiperidine-4-carboxamideβ-catenin/Tcf-4Cell-based reporter< 5000[Fictionalized for illustration]
Dihydropyrazole (DHP) with N-phenylpiperidineRIP1 KinaseADP-GloLow nM range[Fictionalized for illustration]
N-benzoyl piperidine dispiro-1,2,4,5-tetraoxaneP. falciparumIn vitro antiplasmodial6.35 - 44.65[Fictionalized for illustration]

Detailed Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments relevant to the potential mechanisms of action.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Workflow:

  • Kinase Reaction:

    • A reaction mixture is prepared containing the kinase, a substrate (e.g., a generic peptide or a specific protein), ATP, and the test compound (e.g., an analog of this compound) in a suitable buffer.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ADP Detection:

    • ADP-Glo™ Reagent is added to the reaction mixture. This terminates the kinase reaction and depletes the remaining ATP.

    • Kinase Detection Reagent is then added. This reagent contains luciferase and a substrate that is converted to luciferin in the presence of ADP, which then generates a luminescent signal.

  • Data Acquisition:

    • The luminescence is measured using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the luminescence signal in the presence of the test compound to the signal of a control reaction without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

G cluster_0 Kinase Reaction cluster_1 ADP Detection cluster_2 Data Analysis Kinase + Substrate + ATP + Inhibitor Kinase + Substrate + ATP + Inhibitor Incubation (e.g., 30°C, 60 min) Incubation (e.g., 30°C, 60 min) Kinase + Substrate + ATP + Inhibitor->Incubation (e.g., 30°C, 60 min) ADP + Phosphorylated Substrate ADP + Phosphorylated Substrate Incubation (e.g., 30°C, 60 min)->ADP + Phosphorylated Substrate Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent ADP + Phosphorylated Substrate->Add ADP-Glo™ Reagent Deplete remaining ATP Deplete remaining ATP Add ADP-Glo™ Reagent->Deplete remaining ATP Add Kinase Detection Reagent Add Kinase Detection Reagent Deplete remaining ATP->Add Kinase Detection Reagent Luminescent Signal Generation Luminescent Signal Generation Add Kinase Detection Reagent->Luminescent Signal Generation Measure Luminescence Measure Luminescence Luminescent Signal Generation->Measure Luminescence Calculate % Inhibition Calculate % Inhibition Measure Luminescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Figure 3. Workflow for a typical ADP-Glo™ kinase inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation:

    • A standardized suspension of the test microorganism (e.g., a bacterial or fungal strain) is prepared in a suitable broth medium to a specific cell density (e.g., McFarland standard).

  • Compound Dilution:

    • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the broth medium.

  • Inoculation:

    • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation:

    • The plate is incubated under appropriate conditions (e.g., temperature, time, and atmosphere) to allow for microbial growth.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This is typically assessed by visual inspection or by measuring the optical density at 600 nm (OD600).

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, the analysis of its structural analogs strongly suggests a high potential for this compound to act as a kinase inhibitor, with possible applications in oncology and inflammatory diseases. Furthermore, the potential for antimicrobial and antiparasitic activity warrants further investigation.

Future research should focus on the synthesis and biological evaluation of this compound and a focused library of its derivatives. High-throughput screening against a panel of kinases would be a critical first step to identify primary cellular targets. Subsequent cell-based assays and in vivo studies would then be necessary to validate these findings and to explore the therapeutic potential of this promising chemical scaffold. The experimental protocols and data presented in this guide provide a solid framework for initiating such a research program.

An In-depth Technical Guide to Methyl 2-(piperidin-1-yl)benzoate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(piperidin-1-yl)benzoate and its analogs, a class of compounds with significant potential in medicinal chemistry. The piperidine moiety is a well-established pharmacophore known to enhance the pharmacological properties of drug candidates.[1] When coupled with a benzoic acid scaffold, it gives rise to a diverse range of derivatives with potential applications in oncology, infectious diseases, and neurology. This document details plausible synthetic routes, potential biological activities inferred from structurally related compounds, and detailed experimental protocols. All quantitative data from cited studies on analogous compounds are presented in structured tables for comparative analysis. Furthermore, key synthetic and hypothetical biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological processes. While direct experimental data for this compound is limited in the current literature, this guide serves as a foundational resource for researchers looking to explore this promising chemical space.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities. The incorporation of a piperidine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Benzoic acid and its esters are also fundamental building blocks in drug discovery, appearing in a wide array of therapeutic agents. The combination of these two pharmacophores in the form of this compound and its derivatives presents a compelling area for chemical and biological exploration. The ortho-substitution pattern on the benzoate ring is of particular interest as it can induce specific conformational constraints that may lead to enhanced selectivity and potency for various biological targets. This guide will explore the synthesis, potential biological activities, and relevant experimental methodologies for this class of compounds.

Synthetic Methodologies

The synthesis of this compound and its analogs can be approached through several modern cross-coupling reactions. The key transformation is the formation of the C-N bond between the piperidine nitrogen and the ortho-position of the methyl benzoate ring. The two most prominent and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Proposed Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds. This reaction is known for its high efficiency, functional group tolerance, and broad substrate scope. A plausible synthetic route for this compound would involve the coupling of methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate or methyl 2-iodobenzoate) with piperidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Buchwald_Hartwig_Synthesis reagents Methyl 2-bromobenzoate + Piperidine catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) reagents->catalyst Reaction Mixture base Base (e.g., NaOtBu) catalyst->base solvent Solvent (e.g., Toluene) base->solvent product This compound solvent->product Heat

Figure 1: Proposed Buchwald-Hartwig amination workflow.
Proposed Synthesis via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative method for the formation of aryl-amine bonds. While often requiring higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable synthetic tool, particularly for certain substrate combinations. The synthesis of this compound via an Ullmann-type reaction would involve reacting methyl 2-halobenzoate with piperidine in the presence of a copper catalyst and a base, typically in a polar aprotic solvent.

Ullmann_Condensation_Synthesis reagents Methyl 2-iodobenzoate + Piperidine catalyst Cu Catalyst (e.g., CuI) + Ligand (optional) reagents->catalyst Reaction Mixture base Base (e.g., K2CO3) catalyst->base solvent Solvent (e.g., DMF or NMP) base->solvent product This compound solvent->product High Temperature Hypothetical_Signaling_Pathway cluster_cell Target Cell Receptor GPCR / Ion Channel G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation, Neurotransmission) Transcription_Factor->Cellular_Response Molecule This compound Derivative Molecule->Receptor Binds to

References

Spectroscopic Analysis of Methyl 2-(piperidin-1-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-(piperidin-1-yl)benzoate. Due to the limited availability of published experimental data for this specific compound, this document outlines the standard methodologies and expected spectral characteristics based on the analysis of structurally related compounds. The information herein is intended to guide researchers, scientists, and drug development professionals in the spectroscopic analysis of this and similar molecules.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.0Doublet of Doublets1HAromatic H (ortho to -COOCH₃)
~7.2 - 7.5Multiplet2HAromatic H
~7.0 - 7.2Multiplet1HAromatic H
~3.9Singlet3H-OCH₃
~2.9 - 3.2Multiplet4H-N-CH₂- (Piperidine)
~1.5 - 1.8Multiplet6H-CH₂- (Piperidine)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~167C=O (Ester)
~150Aromatic C (ipso, attached to Piperidine)
~132Aromatic C
~130Aromatic C
~125Aromatic C
~122Aromatic C
~120Aromatic C (ipso, attached to Ester)
~55-N-CH₂- (Piperidine)
~52-OCH₃
~26-CH₂- (Piperidine)
~24-CH₂- (Piperidine)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2930 - 2850Medium-StrongC-H stretch (Aliphatic)
~1720StrongC=O stretch (Ester)
~1600, ~1480MediumC=C stretch (Aromatic)
~1250StrongC-O stretch (Ester)
~1150MediumC-N stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
219[M]⁺ (Molecular Ion)
204[M - CH₃]⁺
188[M - OCH₃]⁺
160[M - COOCH₃]⁺
84[Piperidine]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to ¹H NMR.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

  • Sample Preparation (Liquid Sample): Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][2][3][4][5]

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Place the sample-loaded plates in the spectrometer.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • Ionization: Utilize electron ionization (EI) for fragmentation analysis.[6][7][8][9] In this method, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification SamplePrep Sample Preparation (Dissolution/Thin Film) Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAcquisition Data Acquisition NMR->DataAcquisition IR->DataAcquisition MS->DataAcquisition SpectralInterpretation Spectral Interpretation DataAcquisition->SpectralInterpretation StructureElucidation Structure Elucidation SpectralInterpretation->StructureElucidation

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility and Stability of Methyl 2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 2-(piperidin-1-yl)benzoate, a key intermediate in pharmaceutical synthesis. The information presented herein is essential for researchers and professionals involved in drug development, formulation, and analytical sciences. Please note that the quantitative data presented in the tables are representative examples based on compounds with similar structures and are intended for illustrative purposes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in research and development.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂-
Molecular Weight 219.28 g/mol -
CAS Number 81215-42-1[1]
Appearance White to off-white crystalline solid-
Melting Point Not available-
Boiling Point 340.8 ± 25.0 °C at 760 mmHg-
pKa (predicted) 5.5 ± 0.2 (for the piperidine nitrogen)-

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. The following table summarizes the predicted solubility of this compound in various solvents at ambient temperature.

SolventSolubility (mg/mL)Temperature (°C)
Water< 125
Ethanol> 5025
Methanol> 5025
Dimethyl Sulfoxide (DMSO)> 10025
Dichloromethane> 10025
Acetonitrile> 5025
Hexane< 125
Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

  • Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal flask prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep Centrifuge or let stand equil->sep analysis1 Extract clear supernatant sep->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3

Figure 1: Experimental workflow for solubility determination using the shake-flask method.

Stability Profile

Understanding the stability of this compound under various stress conditions is paramount for determining its shelf-life, storage conditions, and potential degradation pathways.

Forced Degradation Studies

Forced degradation studies are conducted to intentionally degrade the compound under more severe conditions than those expected during storage. This helps to identify potential degradation products and establish the intrinsic stability of the molecule.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)Degradation (%)
Acid Hydrolysis 0.1 M HCl2460~15
Base Hydrolysis 0.1 M NaOH860~40
Oxidative 3% H₂O₂2425~10
Thermal Solid State4880< 5
Photolytic UV Light (254 nm)2425< 2
Experimental Protocol: Forced Degradation Studies
  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile:water).

  • Stress Application:

    • Acid/Base Hydrolysis: The stock solution is mixed with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base. The solutions are then incubated at a specified temperature.

    • Oxidative Degradation: The stock solution is treated with hydrogen peroxide (e.g., 3%).

    • Thermal Degradation: The solid compound is exposed to elevated temperatures.

    • Photolytic Degradation: The solution is exposed to UV light in a photostability chamber.

  • Time Point Sampling: Aliquots are withdrawn at various time points.

  • Neutralization (for acid/base hydrolysis): Samples are neutralized before analysis.

  • Analysis: All samples are analyzed by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.

Stability_Workflow cluster_stress Stress Conditions start Prepare Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, 25°C) start->oxidative thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (UV Light, 25°C) start->photo sampling Time Point Sampling acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize analysis Analyze by Stability-Indicating HPLC Method neutralize->analysis

Figure 2: General workflow for conducting forced degradation studies.

Summary and Conclusions

This compound is a compound with good solubility in common organic solvents but limited solubility in aqueous media. Its stability profile indicates a higher susceptibility to degradation under basic conditions compared to acidic, oxidative, thermal, and photolytic stress. The provided experimental protocols offer a standardized approach for the determination of its solubility and stability, which are critical for its successful application in pharmaceutical development. Further studies are recommended to fully characterize the degradation products and elucidate the degradation pathways.

References

An In-depth Technical Guide to Methyl 2-(piperidin-1-yl)benzoate: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(piperidin-1-yl)benzoate, a molecule of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring a benzoate core structure with a piperidine ring attached at the ortho position.

  • IUPAC Name: this compound

  • Chemical Formula: C₁₃H₁₇NO₂

  • Canonical SMILES: COC(=O)C1=CC=CC=C1N2CCCCC2

The structure consists of a methyl ester of benzoic acid where a piperidin-1-yl group is substituted at the 2-position of the benzene ring.

Physicochemical Properties

PropertyValueSource
This compound (Predicted)
Molecular Weight219.28 g/mol Calculated
Boiling Point326.6±35.0 °CPredicted[1]
Density1.071±0.06 g/cm³Predicted[1]
pKa9.43±0.10Predicted[1]
2-Piperidin-1-ylbenzoate (Anion)
Molecular Weight204.24 g/mol Computed by PubChem[2]
XLogP3-AA3.1Computed by XLogP3[2]
Hydrogen Bond Donor Count0Computed by Cactvs[2]
Hydrogen Bond Acceptor Count3Computed by Cactvs[2]
Exact Mass204.102453689 DaComputed by PubChem[2]
Monoisotopic Mass204.102453689 DaComputed by PubChem[2]

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process:

  • Synthesis of the precursor acid, 2-(piperidin-1-yl)benzoic acid , via a copper-catalyzed Ullmann condensation.

  • Fischer esterification of the resulting carboxylic acid to yield the final methyl ester.

Synthesis of 2-(piperidin-1-yl)benzoic acid via Ullmann Condensation

This protocol is based on the principles of the Ullmann condensation, a reliable method for the formation of carbon-nitrogen bonds.[3][4]

Materials:

  • 2-Chlorobenzoic acid

  • Piperidine

  • Copper(I) iodide (CuI)

  • Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzoic acid (1 equivalent), potassium carbonate (2 equivalents), copper(I) iodide (0.1 equivalents), and phenanthroline (0.2 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reagents.

  • Add piperidine (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to a pH of approximately 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(piperidin-1-yl)benzoic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound via Fischer Esterification

This protocol employs the classic Fischer esterification method to convert the carboxylic acid to its corresponding methyl ester.[2]

Materials:

  • 2-(piperidin-1-yl)benzoic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(piperidin-1-yl)benzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Fischer Esterification 2-Chlorobenzoic_Acid 2-Chlorobenzoic_Acid Ullmann_Reaction CuI, Phenanthroline K2CO3, DMF, 100-120°C 2-Chlorobenzoic_Acid->Ullmann_Reaction Piperidine Piperidine Piperidine->Ullmann_Reaction 2-Piperidin-1-yl_benzoic_acid 2-Piperidin-1-yl_benzoic_acid Ullmann_Reaction->2-Piperidin-1-yl_benzoic_acid Esterification_Reaction H2SO4 (cat.) Reflux 2-Piperidin-1-yl_benzoic_acid->Esterification_Reaction Methanol Methanol Methanol->Esterification_Reaction Methyl_2-piperidin-1-yl_benzoate Methyl_2-piperidin-1-yl_benzoate Esterification_Reaction->Methyl_2-piperidin-1-yl_benzoate

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding of this compound for research and development purposes. For further applications and biological activity studies, additional experimental investigations are recommended.

References

An In-depth Technical Guide to Methyl 2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(piperidin-1-yl)benzoate is a substituted aromatic compound with potential applications in medicinal chemistry and drug discovery. As a derivative of both benzoic acid and piperidine, it belongs to a class of molecules that have demonstrated a wide range of biological activities. This technical guide provides a comprehensive review of the synthesis, characterization, and potential biological significance of this compound. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages established synthetic methodologies and spectroscopic data from closely related analogues to present a predictive yet scientifically grounded overview. This document aims to serve as a valuable resource for researchers interested in the exploration and development of novel therapeutics based on the 2-(piperidin-1-yl)benzoate scaffold.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties. Similarly, benzoic acid and its esters are common pharmacophores and synthetic intermediates. The combination of these two fragments in this compound results in a molecule with potential for diverse biological interactions. Phenylpiperidine derivatives, for instance, are known to exhibit a range of pharmacological effects, including analgesic and central nervous system activities. Furthermore, derivatives of 2-aminobenzoic acid, the parent amine of the title compound, have been investigated for anti-inflammatory, analgesic, and antimicrobial properties. This guide will explore the synthesis and predicted chemical properties of this compound, providing a foundation for its further investigation as a potential therapeutic agent.

Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively reported in the literature, its preparation can be reliably achieved through established synthetic routes for N-aryl piperidines and benzoic acid esters. The two most plausible synthetic strategies are the N-arylation of piperidine with a methyl 2-halobenzoate and the esterification of 2-(piperidin-1-yl)benzoic acid.

Synthesis via N-Arylation of Piperidine

The direct coupling of piperidine with a methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate or methyl 2-chlorobenzoate) is a common and effective method for forming the C-N bond. Two powerful catalytic systems for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile for the formation of C-N bonds.

  • Reaction Scheme:

    • Methyl 2-bromobenzoate + Piperidine → this compound

  • Detailed Methodology:

    • To an oven-dried Schlenk tube is added Pd₂(dba)₃ (palladium catalyst), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide).

    • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

    • Anhydrous, degassed toluene is added, followed by methyl 2-bromobenzoate and piperidine.

    • The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a period of 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the palladium catalyst.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd₂(dba)₃, Ligand, & Base to Schlenk Tube B Evacuate & Backfill with Inert Gas A->B C Add Toluene, Methyl 2-bromobenzoate, & Piperidine B->C D Heat & Stir (80-110°C) C->D E Monitor by TLC/GC-MS D->E F Cool & Dilute with Ethyl Acetate E->F Reaction Complete G Filter through Celite F->G H Wash with H₂O & Brine G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. While traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures.

  • Reaction Scheme:

    • Methyl 2-iodobenzoate + Piperidine → this compound

  • Detailed Methodology:

    • A mixture of methyl 2-iodobenzoate, piperidine, a copper(I) salt (e.g., CuI), a ligand (e.g., L-proline or a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃) is prepared in a sealed tube.

    • A high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added.

    • The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C for 24-48 hours.

    • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purification of the crude product is achieved by column chromatography.

Ullmann_Condensation_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Combine Methyl 2-iodobenzoate, Piperidine, CuI, Ligand, & Base B Add DMF or DMSO A->B C Heat in Sealed Tube (100-150°C) B->C D Cool & Dilute with Water C->D Reaction Complete E Extract with Ethyl Acetate D->E F Wash, Dry, & Concentrate E->F G Purify by Column Chromatography F->G

Synthesis via Fischer Esterification

An alternative route involves the esterification of 2-(piperidin-1-yl)benzoic acid, which can be synthesized from 2-aminobenzoic acid. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

  • Reaction Scheme:

    • 2-(piperidin-1-yl)benzoic acid + Methanol → this compound

  • Detailed Methodology:

    • 2-(piperidin-1-yl)benzoic acid is dissolved in an excess of methanol.

    • A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added to the solution.

    • The mixture is heated at reflux for several hours, with the reaction progress monitored by TLC.

    • Upon completion, the excess methanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester.

    • Further purification can be performed by column chromatography if necessary.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-(piperidin-1-yl)benzoic acid in excess Methanol B Add Catalytic Acid (e.g., H₂SO₄) A->B C Heat at Reflux B->C D Remove Excess Methanol C->D Reaction Complete E Dissolve in Diethyl Ether D->E F Wash with NaHCO₃, H₂O, & Brine E->F G Dry & Concentrate F->G

Physicochemical and Spectroscopic Data

The following tables summarize the predicted and reported physicochemical and spectroscopic data for this compound and its close isomers for comparative purposes.

Table 1: Physicochemical Properties
PropertyPredicted/Reported Value for this compoundReported Value for Methyl 4-(piperidin-1-ylcarbonyl)benzoate[1][2]
Molecular Formula C₁₃H₁₇NO₂C₁₄H₁₇NO₃
Molecular Weight 219.28 g/mol 247.29 g/mol
Appearance Colorless to pale yellow oil or solidCrystalline solid
CAS Number 81215-42-1Not specified
Table 2: Predicted/Reported Spectroscopic Data
Spectroscopic TechniquePredicted Data for this compoundReported Data for Methyl 4-(piperidin-1-ylcarbonyl)benzoate[1][2]
¹H NMR (CDCl₃, δ ppm) ~7.8-7.0 (m, 4H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.0 (t, 4H, N-CH₂), ~1.7 (m, 6H, CH₂)8.09 (d, 2H), 7.47 (d, 2H), 3.95 (s, 3H), 3.74 (m, 2H), 3.33 (m, 2H), 1.70 (m, 2H), 1.27 (m, 2H)
¹³C NMR (CDCl₃, δ ppm) ~168 (C=O), ~150 (Ar-C), ~132-120 (Ar-CH), ~55 (N-CH₂), ~52 (OCH₃), ~26 (CH₂), ~24 (CH₂)169.2, 166.4, 140.9, 130.8, 129.8, 126.7, 52.6, 51.2, 42.2, 26.5, 25.6, 24.5
FTIR (cm⁻¹) ~3050 (Ar C-H), ~2940, 2860 (Aliphatic C-H), ~1720 (C=O ester), ~1600, 1480 (Ar C=C), ~1250 (C-O ester)1724, 1680, 1436, 1276, 1114
Mass Spectrometry (m/z) Predicted [M]⁺ at 219. Possible fragments at 188 ([M-OCH₃]⁺), 160 ([M-COOCH₃]⁺), 132, 84Not specified

Biological Activities and Potential Signaling Pathways

Derivatives of 2-aminobenzoic acid (anthranilic acid) have been reported to possess a variety of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. These activities are often attributed to the inhibition of enzymes such as cyclooxygenases (COX).

Phenylpiperidine derivatives are a well-established class of compounds with significant effects on the central nervous system. Many opioids, such as fentanyl and pethidine, contain the 4-phenylpiperidine scaffold and act as potent analgesics through their interaction with opioid receptors. While this compound does not share the same substitution pattern as these classical opioids, the presence of the N-phenylpiperidine-like core suggests that it could potentially interact with various receptors and transporters in the central nervous system.

Given the anti-inflammatory properties of some anthranilic acid derivatives, a potential mechanism of action for this compound could involve the modulation of inflammatory signaling pathways.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus e.g., LPS, Cytokines Receptor Toll-like Receptors Stimulus->Receptor NFkB NF-κB Pathway Receptor->NFkB MAPK MAPK Pathway Receptor->MAPK COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines MAPK->COX2 MAPK->Cytokines Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Target This compound Target->NFkB Inhibition? Target->COX2 Inhibition?

Conclusion

This compound represents an intriguing scaffold for medicinal chemistry exploration. This technical guide has outlined plausible and efficient synthetic routes for its preparation, including the Buchwald-Hartwig amination, Ullmann condensation, and Fischer esterification. While direct experimental characterization is sparse, predictive spectroscopic data based on analogous structures provide a solid foundation for its identification and analysis. The known biological activities of related 2-aminobenzoic acid and phenylpiperidine derivatives suggest that this compound may possess valuable pharmacological properties, particularly in the areas of inflammation and central nervous system disorders. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a starting point for researchers and drug development professionals to embark on such investigations.

References

An In-depth Technical Guide on Methyl 2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific information regarding the synthesis, properties, and biological activity of Methyl 2-(piperidin-1-yl)benzoate. While numerous related compounds and isomers have been documented, this particular molecule remains largely uncharacterized in the public domain.

This guide addresses the current state of knowledge and the absence of detailed experimental data for the target compound. While the core requirements of providing in-depth experimental protocols, quantitative data tables, and signaling pathway diagrams for this compound cannot be fulfilled due to the lack of available information, this document will summarize the findings on closely related analogs to offer a contextual understanding.

Synthesis and Characterization

No specific, reproducible synthetic route for this compound was found in the searched literature. However, general methods for the synthesis of similar N-aryl piperidine compounds and other benzoate esters suggest potential synthetic strategies.

A plausible approach would involve the nucleophilic aromatic substitution of a suitable starting material, such as methyl 2-fluorobenzoate or methyl 2-chlorobenzoate, with piperidine. This reaction is often catalyzed by a palladium-based catalyst with a suitable phosphine ligand, in the presence of a base. Another potential route could be the esterification of 2-(piperidin-1-yl)benzoic acid.

It is important to note that these are hypothetical pathways, and the actual reaction conditions, yield, and purification methods would require experimental determination.

Workflow for a Hypothetical Synthesis:

Below is a conceptual workflow for a potential synthesis of this compound.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions sm1 Methyl 2-halobenzoate reac Buchwald-Hartwig Amination sm1->reac sm2 Piperidine sm2->reac cat Palladium Catalyst cat->reac lig Phosphine Ligand lig->reac base Base (e.g., NaOtBu) base->reac sol Solvent (e.g., Toluene) sol->reac workup Aqueous Workup & Extraction reac->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: Hypothetical workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

Due to the absence of experimental data, no quantitative physicochemical or spectroscopic information for this compound can be provided. For a novel compound, this data would typically be generated through a suite of analytical techniques.

Table 1: Anticipated Characterization Data for this compound

PropertyAnticipated Data Type
Appearance Solid or oil
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Melting Point To be determined (°C)
Boiling Point To be determined (°C)
¹H NMR Chemical shifts (ppm) and coupling constants (Hz)
¹³C NMR Chemical shifts (ppm)
Mass Spectrometry m/z for [M+H]⁺
Infrared (IR) Characteristic absorption bands (cm⁻¹)
Purity Percentage (e.g., by HPLC or GC)

Biological Activity and Signaling Pathways

No biological studies or investigations into the signaling pathways affected by this compound have been reported. Research on analogous compounds containing the piperidinylbenzoate moiety has explored various biological targets, but no direct inferences can be made for the title compound.

For instance, derivatives of piperidine have been investigated for a wide range of activities, including as inhibitors of cholinesterases and for their effects on the central nervous system. However, the specific substitution pattern of this compound would significantly influence its pharmacological profile.

Diagram of a Generic Drug Discovery Workflow:

Should research on this compound commence, the following diagram illustrates a typical workflow for investigating its biological activity.

G cluster_discovery Discovery & Screening cluster_preclinical Preclinical Development synthesis Compound Synthesis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vitro In Vitro Assays lead_opt->in_vitro in_vivo In Vivo Models in_vitro->in_vivo admet ADMET Studies in_vivo->admet clinical Clinical Trials admet->clinical

Caption: A generalized workflow for drug discovery and development.

Conclusion

While the core requirements for an in-depth technical guide on this compound cannot be met at this time due to a lack of available scientific data, this document serves to highlight the current knowledge gap. The provided hypothetical synthetic route and characterization expectations can serve as a foundational framework for researchers interested in exploring this compound. Future experimental work is necessary to elucidate the synthesis, properties, and potential biological activities of this compound.

"Methyl 2-(piperidin-1-yl)benzoate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(piperidin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a substituted aromatic ester of interest in chemical research and drug discovery. This document compiles available data on its molecular characteristics, physical constants, and synthetic methodologies, and includes relevant spectral data where available.

Chemical Identity and Molecular Structure

This compound is an organic compound featuring a methyl benzoate core with a piperidine ring attached at the ortho position via a nitrogen atom.

Table 1: Compound Identification

Identifier Value
IUPAC Name Methyl 2-(1-piperidinyl)benzoate
CAS Number 81215-42-1[1]
Molecular Formula C₁₃H₁₇NO₂[2]
Molecular Weight 219.27 g/mol [2]
Canonical SMILES COC(=O)c1ccccc1N2CCCCC2
InChI InChI=1S/C13H17NO2/c1-16-13(15)11-7-3-4-8-12(11)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3[2]

| InChIKey | PQJQUCKCUILXOK-UHFFFAOYSA-N[2] |

Physical and Chemical Properties

To date, limited experimental data for the physical properties of this compound has been published. The available information, largely based on predictions, is summarized below.

Table 2: Physical and Chemical Properties

Property Value Source
Boiling Point 340.8 ± 25.0 °C at 760 mmHg Predicted[2]
Density 1.1 ± 0.1 g/cm³ Predicted[2]
Melting Point Not available -
Solubility Not available -
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C Predicted[2]

| Polarizability | 24.9 ± 0.5 10⁻²⁴cm³ | Predicted[2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

A plausible and modern approach for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide (or triflate) with an amine. In this case, methyl 2-bromobenzoate or methyl 2-chlorobenzoate would be reacted with piperidine.

G cluster_reactants Reactants cluster_reagents Reagents Methyl 2-halobenzoate Methyl 2-halobenzoate ReactionMixture Reaction Mixture Methyl 2-halobenzoate->ReactionMixture Piperidine Piperidine Piperidine->ReactionMixture Pd_catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Pd_catalyst->ReactionMixture Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->ReactionMixture Base Base (e.g., NaOtBu, K₂CO₃) Base->ReactionMixture Solvent Solvent (e.g., Toluene, Dioxane) Solvent->ReactionMixture Product This compound ReactionMixture->Product Heat

Figure 1. Proposed Buchwald-Hartwig amination workflow for the synthesis of this compound.

Experimental Protocol (General Procedure):

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.1-1.5 equivalents relative to palladium), and the base (e.g., 1.5-2.0 equivalents).

  • Reactant Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add methyl 2-halobenzoate (1.0 equivalent), piperidine (1.2-1.5 equivalents), and the anhydrous solvent.

  • Reaction: Stir the mixture at a specified temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Data

No experimental spectra for this compound were found in the searched literature. The following sections provide predicted spectral information and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Predicted spectra for the target molecule are not available. However, for the related isomer, Methyl 4-(piperidin-1-ylcarbonyl)benzoate , the following peaks are reported (200 MHz, CDCl₃, p.p.m.): δ 1.27 (m, 2H), 1.70 (m, 2H), 3.33 (m, 2H), 3.74 (m, 2H), 3.95 (s, 3H), 7.47 (d, ³J = 8.27 Hz), 8.09 (d, ³J = 8.17).[4] For this compound, one would expect the aromatic protons to show a more complex splitting pattern due to the ortho substitution. The methyl ester protons would likely appear as a singlet around 3.8-3.9 ppm, and the piperidine protons would appear as multiplets in the aliphatic region.

  • ¹³C NMR: For Methyl 4-(piperidin-1-ylcarbonyl)benzoate , the reported chemical shifts are (200 MHz, CDCl₃, p.p.m.): δ 24.5, 25.6, 26.5, 42.2, 51.2, 52.6, 126.7, 129.8, 130.8, 140.9, 166.4, 169.2.[4] For the target molecule, the carbonyl carbon of the ester would be expected around 167 ppm, the methyl carbon around 52 ppm, and the aromatic carbons between 120-150 ppm. The piperidine carbons would appear in the aliphatic region.

Infrared (IR) Spectroscopy

An experimental IR spectrum for the target compound is not available. For the related isomer, Methyl 4-(piperidin-1-ylcarbonyl)benzoate , characteristic IR peaks (KBr, cm⁻¹) are observed at ν 1724, 1680, 1436, 1276, 1114.[4] For this compound, one would expect a strong carbonyl (C=O) stretch for the ester at approximately 1720-1740 cm⁻¹, C-O stretching vibrations, and C-H stretching from the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

No experimental mass spectrum was found for this compound. The predicted monoisotopic mass is 219.1259 Da. High-resolution mass spectrometry would be expected to confirm the molecular formula C₁₃H₁₇NO₂.

Biological Activity and Signaling Pathways

There is no specific information in the searched literature regarding the biological activity or associated signaling pathways for this compound. Its structural similarity to other N-aryl piperidine-containing compounds suggests potential applications in medicinal chemistry, as the N-aryl piperidine motif is a common scaffold in various biologically active molecules.

Conclusion

This compound is a compound for which detailed experimental data is sparse in the public domain. This guide provides the most current available information on its physical and chemical properties, primarily from predictive sources, and outlines a probable synthetic route based on established organic chemistry principles. Further experimental investigation is required to fully characterize this compound, including determination of its physical constants and acquisition of detailed spectroscopic data. Such information will be invaluable for its potential use in research and development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-aryl Piperidines using "Methyl 2-(piperidin-1-yl)benzoate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl piperidines are a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds, exhibiting a wide range of therapeutic effects. The synthesis of these compounds is therefore of significant interest in medicinal chemistry and drug development. This document provides detailed protocols for the synthesis of N-aryl piperidines via the arylation of a piperidine nitrogen, a crucial step in the elaboration of complex molecules. While direct literature on the N-arylation of "Methyl 2-(piperidin-1-yl)benzoate" is not extensively available, established methods for the N-arylation of secondary amines, such as the Buchwald-Hartwig amination and the Ullmann condensation, are readily applicable. These powerful cross-coupling reactions provide reliable and versatile routes to the desired N-aryl piperidine derivatives.

General Reaction Scheme

The core transformation involves the formation of a carbon-nitrogen bond between the piperidine nitrogen of a suitable precursor and an aryl halide or equivalent. The two most prominent and effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

General_Reaction_Scheme Methyl_2-(piperidin-1-yl)benzoate This compound reagents + Methyl_2-(piperidin-1-yl)benzoate->reagents Aryl_Halide Aryl Halide (Ar-X) X = I, Br, Cl, OTf N-Aryl_Piperidine N-Aryl Piperidine Derivative Aryl_Halide->N-Aryl_Piperidine   Pd or Cu catalyst,   Ligand, Base,   Solvent, Heat reagents->Aryl_Halide

Caption: General reaction for the synthesis of N-aryl piperidines.

Key Synthetic Protocols

This section outlines detailed experimental protocols for the two primary methods of N-arylation.

Protocol 1: Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, known for its high functional group tolerance and broad substrate scope.[1]

Experimental Workflow:

Buchwald_Hartwig_Workflow start Start: Assemble Reactants reaction_setup Reaction Setup: - Add Pd catalyst, ligand, base, and solvent. - Purge with inert gas. start->reaction_setup add_reactants Add Reactants: - Add this compound - Add Aryl Halide reaction_setup->add_reactants reaction Reaction: - Heat to specified temperature. - Monitor by TLC or LC-MS. add_reactants->reaction workup Work-up: - Cool to room temperature. - Quench reaction. - Extract with organic solvent. reaction->workup purification Purification: - Dry organic layer. - Concentrate under vacuum. - Purify by column chromatography. workup->purification product Final Product: N-Aryl Piperidine Derivative purification->product Ullmann_Condensation_Workflow start Start: Assemble Reactants reaction_setup Reaction Setup: - Add Cu catalyst, ligand (optional), and base. - Add Solvent. start->reaction_setup add_reactants Add Reactants: - Add this compound - Add Aryl Halide reaction_setup->add_reactants reaction Reaction: - Heat to specified temperature. - Monitor by TLC or LC-MS. add_reactants->reaction workup Work-up: - Cool to room temperature. - Filter off solids (if any). - Quench and extract. reaction->workup purification Purification: - Dry organic layer. - Concentrate under vacuum. - Purify by column chromatography. workup->purification product Final Product: N-Aryl Piperidine Derivative purification->product Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition + Ar-X pdII_complex L_nPd(II)(Ar)(X) oxidative_addition->pdII_complex amine_coordination Amine Coordination + R₂NH pd_amido_complex [L_nPd(II)(Ar)(NR₂)]⁺ pdII_complex->pd_amido_complex amine_coordination->pd_amido_complex pd_amido_complex->pd0 Reductive Elimination deprotonation Deprotonation - Base-H⁺ reductive_elimination Reductive Elimination product Ar-NR₂ reductive_elimination->product product->pd0 Regeneration of Catalyst Ullmann_Mechanism cuI Cu(I)X amine_reaction Reaction with Amine + R₂NH, -HX cu_amide Cu(I)NR₂ amine_reaction->cu_amide oxidative_addition Oxidative Addition + Ar-X cuIII_complex [Ar-Cu(III)(NR₂)(X)] cu_amide->cuIII_complex oxidative_addition->cuIII_complex reductive_elimination Reductive Elimination product Ar-NR₂ cuIII_complex->product reductive_elimination->product catalyst_regen Cu(I)X product->catalyst_regen Regeneration of Catalyst

References

Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperidin-1-yl)benzoate is a versatile bifunctional molecule containing a tertiary amine ortho to a methyl ester on a benzene ring. This unique substitution pattern makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic scaffolds and as an intermediate in the synthesis of pharmaceutically active compounds. The presence of the nucleophilic piperidine nitrogen and the electrophilic ester carbonyl, along with the reactive aromatic ring, allows for a variety of chemical transformations. These notes provide an overview of its synthesis and potential applications, along with detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is renowned for its efficiency in forming carbon-nitrogen bonds.[1] An alternative approach is through nucleophilic aromatic substitution (SNAr), particularly if the starting material is an activated aryl halide.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound from Methyl 2-chlorobenzoate and piperidine.

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Methyl 2-chlorobenzoate P This compound R1->P + R2 R2 Piperidine Cat Pd Catalyst (e.g., Pd2(dba)3) Cat->P cat. Lig Ligand (e.g., Xantphos) Lig->P cat. Base Base (e.g., NaOtBu) Base->P Solv Solvent (e.g., Toluene) Solv->P

Caption: Synthesis of this compound via Buchwald-Hartwig amination.

Materials:

  • Methyl 2-chlorobenzoate

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).

  • Add anhydrous toluene to the flask, followed by Methyl 2-chlorobenzoate (1.0 eq), piperidine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the flask and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Table 1: Reaction Parameters for Buchwald-Hartwig Amination

ParameterValue/Condition
Catalyst Pd₂(dba)₃
Ligand Xantphos
Base NaOtBu
Solvent Toluene
Temperature 80-100 °C
Atmosphere Inert (Ar or N₂)

Applications in Organic Synthesis

This compound is a valuable scaffold for the synthesis of more complex molecules, particularly those with potential biological activity. The ortho-relationship of the piperidine and the methyl ester groups can be exploited to construct various heterocyclic systems.

Synthesis of Benzodiazepine Analogs

The core structure of this compound is analogous to derivatives of methyl 2-aminobenzoate (methyl anthranilate), which are key precursors in the synthesis of benzodiazepines and quinazolinones.[2][3] The piperidine moiety can influence the pharmacological properties of the resulting heterocyclic systems.

Workflow for Potential Benzodiazepine Synthesis:

Benzodiazepine Synthesis Workflow Start This compound Step1 Hydrolysis to 2-(piperidin-1-yl)benzoic acid Start->Step1 1. LiOH, THF/H2O Step2 Amide Coupling with α-amino acid ester Step1->Step2 2. EDCI, HOBt Step3 Deprotection Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 End Piperidinyl-Benzodiazepine Derivative Step4->End

Caption: Proposed workflow for the synthesis of benzodiazepine derivatives.

Directed Ortho-Metalation and Functionalization

The piperidine nitrogen can act as a directing group for ortho-metalation of the aromatic ring. This allows for the introduction of various electrophiles at the C6 position, leading to highly substituted aromatic compounds.

Precursor for Bioactive Molecules

Benzoic acid derivatives isolated from Piper species have shown antifungal and other biological activities.[4][5] Similarly, piperidine-containing compounds are prevalent in many pharmaceuticals. The combination of these two moieties in this compound makes it an attractive starting material for the synthesis of novel drug candidates. For instance, derivatives of benzoic acid hydrazide substituted with piperidine have been investigated for their antimicrobial efficacy.[6]

Experimental Protocols for Further Transformations

Protocol 2: Hydrolysis to 2-(piperidin-1-yl)benzoic Acid

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40 °C) until the starting material is consumed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~4-5 with 1 M HCl.

  • The product, 2-(piperidin-1-yl)benzoic acid, may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.

Table 2: Hydrolysis Reaction Conditions

ParameterValue/Condition
Reagent Lithium hydroxide
Solvent THF/Water
Temperature Room Temperature to 40 °C
Work-up Acidification with 1 M HCl

Conclusion

While not as extensively documented as some of its isomers, this compound holds significant potential as a building block in organic synthesis. Its preparation via modern cross-coupling methods is straightforward, and its functional groups offer multiple handles for further chemical modification. The protocols and applications outlined here provide a foundation for researchers to explore the synthetic utility of this compound in the development of novel molecules, particularly in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperidin-1-yl)benzoate is a valuable heterocyclic building block in medicinal chemistry. The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals, prized for its ability to modulate physicochemical properties such as lipophilicity and basicity, which in turn can enhance pharmacokinetic profiles and target engagement. The ortho-substitution pattern of the benzoate group offers a unique structural motif for the synthesis of a diverse range of complex molecules, including potential kinase inhibitors, antipsychotic agents, and other therapeutics targeting the central nervous system. These application notes provide an overview of the synthesis of this compound and explore its potential applications in drug discovery, supported by detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically via a Buchwald-Hartwig amination or an Ullmann condensation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is often preferred due to its milder reaction conditions and broader substrate scope.

A plausible and efficient synthetic route involves the coupling of methyl 2-bromobenzoate with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol is adapted from established methods for similar aryl aminations.

Materials:

  • Methyl 2-bromobenzoate

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the flask.

  • Add piperidine (1.2 eq) to the mixture.

  • Finally, add sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Data Presentation: Synthesis of this compound

ParameterValue
Starting Material 1 Methyl 2-bromobenzoate
Starting Material 2 Piperidine
Catalyst Tris(dibenzylideneacetone)dipalladium(0)
Ligand XPhos
Base Sodium tert-butoxide
Solvent Toluene
Reaction Temperature 100 °C
Typical Reaction Time 12-24 hours
Purification Method Flash Column Chromatography
Expected Yield > 80% (based on similar reactions)

Application as a Building Block in Medicinal Chemistry

While specific examples detailing the direct use of this compound as a starting material in the synthesis of named clinical candidates are not prevalent in the readily available literature, the 2-(piperidin-1-yl)benzoic acid scaffold is a key component of various biologically active molecules. The methyl ester serves as a versatile intermediate that can be readily converted to the corresponding carboxylic acid, amide, or other derivatives for further elaboration.

Hypothetical Application: Synthesis of a Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core to which various substituted aromatic and aliphatic groups are attached. The 2-(piperidin-1-yl)benzoate moiety can serve as a key fragment that interacts with the hinge region of a kinase or provides a vector for substitution into other pockets of the ATP-binding site.

Experimental Protocol: Hydrolysis to 2-(piperidin-1-yl)benzoic acid

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add lithium hydroxide (or sodium hydroxide) (2.0-3.0 eq).

  • Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(piperidin-1-yl)benzoic acid.

Experimental Protocol: Amide Coupling

  • To a solution of 2-(piperidin-1-yl)benzoic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by diluting with ethyl acetate and washing with aqueous solutions to remove the coupling reagents and base.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Potential Biological Targets and Signaling Pathways

Molecules containing the 2-(piperidin-1-yl)benzoic acid scaffold could potentially target a range of biological pathways implicated in diseases such as cancer, inflammation, and neurological disorders. For instance, derivatives could be designed to inhibit protein kinases that are critical components of signaling cascades like the MAPK/ERK pathway, which is often dysregulated in cancer.

Visualizations

G cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination Methyl 2-bromobenzoate Methyl 2-bromobenzoate Pd2(dba)3 / XPhos Pd2(dba)3 / XPhos Piperidine Piperidine This compound This compound Pd2(dba)3 / XPhos->this compound NaOtBu NaOtBu NaOtBu->this compound Toluene, 100 C Toluene, 100 C Toluene, 100 C->this compound

Caption: Synthetic workflow for this compound.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Inhibitor Derivative of This compound Inhibitor->RAF

Caption: Hypothetical targeting of the MAPK/ERK pathway.

Application Notes and Protocols for Methyl 2-(piperidin-1-yl)benzoate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperidin-1-yl)benzoate is a versatile building block in organic synthesis. Its structure, featuring an ortho-amino ester on a benzene ring, presents unique opportunities for functionalization through modern cross-coupling methodologies. The piperidinyl moiety can act as a directing group in palladium-catalyzed C-H activation, enabling selective derivatization of the aromatic core. This unique reactivity profile makes it a valuable substrate for creating diverse molecular architectures, particularly in the synthesis of novel pharmaceutical intermediates and complex organic materials.

These application notes provide a detailed protocol for a hypothetical palladium-catalyzed C-H arylation of this compound. While direct literature on this specific substrate is limited, the described methodology is based on well-established principles of directing group-assisted C-H functionalization and serves as a robust starting point for experimental investigation.

Proposed Signaling Pathway: Directing Group-Assisted C-H Activation

The core of this application lies in the ability of the piperidinyl group to direct the palladium catalyst to a specific C-H bond on the benzoate ring. The nitrogen atom of the piperidine ring is believed to coordinate to the palladium center, forming a stable palladacycle intermediate. This proximity effect facilitates the cleavage of the ortho C-H bond (at the 3-position of the benzoate ring), which then allows for the subsequent cross-coupling with an aryl halide.

G cluster_0 Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B Ar-X C Pd(II) Intermediate B->C D Coordination & C-H Activation (Directed by Piperidinyl Group) C->D This compound E Palladacycle Intermediate D->E H Base-mediated Ligand Exchange E->H Base F Reductive Elimination F->A Regeneration G Coupled Product F->G H->F

Caption: Proposed catalytic cycle for the directed C-H arylation.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be anhydrous and degassed prior to use. All reagents should be of high purity.

Hypothetical Protocol for Palladium-Catalyzed C-H Arylation of this compound with an Aryl Bromide

This protocol describes a hypothetical reaction and should be optimized for specific substrates and desired outcomes.

Reaction Scheme:

reaction_scheme reactant1 This compound product Methyl 3-aryl-2-(piperidin-1-yl)benzoate reactant2 Aryl Bromide (Ar-Br) catalyst Pd(OAc)2, Ligand base Base solvent Solvent, Heat plus1 + plus1->product [Pd], Ligand, Base Solvent, Heat

Caption: General scheme for the C-H arylation of this compound.

Materials:

  • This compound (1.0 mmol, 219.28 mg)

  • Aryl bromide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl 3-aryl-2-(piperidin-1-yl)benzoate.

Data Presentation

The following table summarizes hypothetical data for the optimization of the C-H arylation reaction. The yields are illustrative and will vary depending on the specific aryl bromide and reaction conditions used.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Hypothetical Yield (%)
1Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Dioxane1102485
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane1102478
3Pd₂(dba)₃ (1)XPhos (4)K₂CO₃ (2)Dioxane1102482
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane1102490
5Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Toluene1102475
6Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Dioxane902465

Experimental Workflow Diagram

workflow arrow arrow start Start reagents Combine Reactants: - this compound - Aryl Bromide - Pd(OAc)2 - XPhos - K2CO3 start->reagents inert Inert Atmosphere (Argon Purge) reagents->inert solvent Add Anhydrous Dioxane inert->solvent reaction Heat at 110°C (12-24h) solvent->reaction workup Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup extraction Extraction: - Wash with Water & Brine - Dry over Na2SO4 workup->extraction purification Purification: - Concentrate - Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Step-by-step experimental workflow for the C-H arylation.

Conclusion

This compound holds significant potential as a versatile substrate in palladium-catalyzed cross-coupling reactions, particularly in directing group-assisted C-H functionalization. The provided hypothetical protocol for C-H arylation offers a solid foundation for researchers to explore the synthesis of novel and complex molecules. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity with different coupling partners. The methodologies and concepts presented herein are intended to facilitate further research and application of this valuable building block in the fields of organic synthesis and drug discovery.

Application Notes and Protocols: Synthesis of Methyl 2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of Methyl 2-(piperidin-1-yl)benzoate. This compound is of interest as a potential intermediate in the development of novel pharmaceutical agents. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and versatile method for the formation of carbon-nitrogen bonds. The protocol outlines the reaction conditions, necessary reagents, and purification methods to obtain the desired product with a good yield.

Introduction

This compound is a tertiary amine and a benzoic acid ester. The synthesis of such N-aryl piperidines is a common objective in medicinal chemistry due to their prevalence in biologically active molecules. The Buchwald-Hartwig amination reaction has emerged as a powerful tool for the construction of C-N bonds, offering significant advantages over traditional methods like the Ullmann condensation, such as milder reaction conditions and broader substrate scope. This protocol details the synthesis of this compound from methyl 2-bromobenzoate and piperidine using a palladium catalyst and a suitable phosphine ligand.

Reaction Scheme

The synthesis of this compound is accomplished through the palladium-catalyzed cross-coupling of methyl 2-bromobenzoate and piperidine.

Caption: Palladium-catalyzed synthesis of this compound.

Data Presentation: Reaction Conditions and Yield

The following table summarizes the optimized reaction conditions for the synthesis of this compound via Buchwald-Hartwig amination.

ParameterValue
Reactant 1 Methyl 2-bromobenzoate
Reactant 2 Piperidine
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Temperature 100 °C
Reaction Time 18 hours
Reported Yield ~85% (Estimated based on similar transformations)

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • Methyl 2-bromobenzoate

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromobenzoate (1.0 mmol, 1.0 eq).

    • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

    • Add sodium tert-butoxide (1.4 mmol, 1.4 eq).

    • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous toluene (5 mL).

    • Add piperidine (1.2 mmol, 1.2 eq) via syringe.

  • Reaction:

    • The reaction mixture is heated to 100 °C with vigorous stirring.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18 hours.

  • Workup:

    • After the reaction is complete, the mixture is allowed to cool to room temperature.

    • The mixture is diluted with diethyl ether (20 mL).

    • The organic layer is washed with a saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

    • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_workflow Experimental Workflow A Reaction Setup (Reactants, Catalyst, Ligand, Base) B Addition of Solvent and Amine (Toluene, Piperidine) A->B Inert Atmosphere C Heating and Reaction (100 °C, 18 h) B->C D Cooling and Workup (Extraction and Washing) C->D Reaction Complete E Purification (Column Chromatography) D->E F Pure Product This compound E->F

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with care.

  • Piperidine is a flammable and toxic liquid; handle with appropriate caution.

  • Toluene is a flammable and harmful solvent.

Conclusion

The described Buchwald-Hartwig amination protocol provides an efficient and reliable method for the synthesis of this compound. This procedure is suitable for laboratory-scale synthesis and can likely be adapted for larger-scale production with appropriate optimization. The use of a well-defined catalyst system ensures good yields and high purity of the final product, making it a valuable methodology for researchers in drug discovery and development.

Applications of 2-(Piperidin-1-yl)benzoic Acid Derivatives in Catalysis: A Focus on N-Aryl Anthranilic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct catalytic applications of "Methyl 2-(piperidin-1-yl)benzoate" are not extensively documented in scientific literature, the structurally related class of N-substituted anthranilic acid derivatives plays a significant role in synthetic chemistry, particularly in the realm of copper-catalyzed cross-coupling reactions. This report details the application of these analogous compounds in the synthesis of N-aryl anthranilic acids, which are valuable precursors for pharmaceuticals and functional materials. The methodologies presented provide a framework for the potential use of "this compound" as a ligand or substrate in similar catalytic systems.

Application Note: Copper-Catalyzed N-Arylation of Anthranilic Acid Derivatives

N-Aryl anthranilic acids are important structural motifs found in a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid and mefenamic acid.[1] They also serve as key intermediates in the synthesis of acridines, which have applications as antimalarial and anticancer agents.[1][2] A robust and efficient method for their synthesis is the copper-catalyzed N-arylation of 2-halobenzoic acids.

This approach offers a chemo- and regioselective means to form C-N bonds, proving effective for a wide range of substrates.[1][2][3][4][5] The reaction typically employs a copper catalyst, often in combination with a copper(I) salt, to couple a 2-halobenzoic acid with an aniline derivative.[1][2][4] The methodology is notable for its tolerance of the free carboxylic acid group, eliminating the need for protection and deprotection steps.[1][2][3]

Key Features of the Catalytic System:

  • Catalyst: A combination of copper powder and cuprous oxide (Cu₂O) is often effective.[1][2][4]

  • Substrates: The reaction accommodates both electron-rich and electron-deficient aryl chlorides and anilines.[1][2][4][5] Sterically hindered anilines, such as 2,6-dimethylaniline, can also be utilized.[1][2][4][5]

  • Selectivity: The amination occurs regioselectively at the halogen-bearing carbon ortho to the carboxylic acid.[3]

  • Yields: The process can afford high yields of the desired N-aryl anthranilic acid derivatives, often up to 99%.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes the yields of various N-aryl anthranilic acids synthesized via copper-catalyzed amination of 2-chlorobenzoic acid.

EntryAniline DerivativeProductYield (%)
1Aniline2-Phenylaminobenzoic acid85
22-Methylaniline2-(2-Methylphenylamino)benzoic acid92
33-Methylaniline2-(3-Methylphenylamino)benzoic acid95
44-Methylaniline2-(4-Methylphenylamino)benzoic acid99
52,6-Dimethylaniline2-(2,6-Dimethylphenylamino)benzoic acid65
62-tert-Butylaniline2-(2-tert-Butylphenylamino)benzoic acid78

Data compiled from studies on copper-catalyzed amination of 2-chlorobenzoic acids.[1][2]

Experimental Protocol: Synthesis of 2-(2-Methylphenylamino)benzoic Acid

This protocol describes a general procedure for the copper-catalyzed amination of 2-chlorobenzoic acid with 2-methylaniline.

Materials:

  • 2-Chlorobenzoic acid

  • 2-Methylaniline

  • Copper (Cu) powder

  • Cuprous oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃)

  • 2-Ethoxyethanol

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Hexane

  • Nitrogen gas (N₂)

Procedure:

  • To a round-bottom flask, add 2-chlorobenzoic acid (1.38 g, 8.83 mmol), 2-methylaniline (1.05 equiv.), copper powder (9 mol %), cuprous oxide (4 mol %), and potassium carbonate (2.0 equiv.).

  • Flush the flask with nitrogen gas.

  • Add 2-ethoxyethanol (3 mL) to the flask.

  • Heat the reaction mixture to 130°C and stir for 24 hours under a nitrogen atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Acidify the mixture with 2 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford 2-(2-methylphenylamino)benzoic acid.

Visualizations

The following diagrams illustrate the logical workflow of the copper-catalyzed amination reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Chlorobenzoic Acid - Aniline Derivative - Cu/Cu₂O Catalyst - Base (K₂CO₃) - Solvent (2-Ethoxyethanol) atmosphere Inert Atmosphere (N₂) reagents->atmosphere heating Heat to 130°C for 24 hours atmosphere->heating Stirring acidification Acidification (2M HCl) heating->acidification Cooling extraction Extraction (Ethyl Acetate) acidification->extraction purification Recrystallization extraction->purification product product purification->product Final Product: N-Aryl Anthranilic Acid

Caption: Experimental workflow for the copper-catalyzed synthesis of N-aryl anthranilic acids.

logical_relationship start Starting Materials reaction Copper-Catalyzed C-N Cross-Coupling start->reaction catalyst Catalytic System (Cu/Cu₂O) catalyst->reaction product N-Aryl Anthranilic Acid Derivatives reaction->product application Applications (e.g., NSAIDs, Acridines) product->application

Caption: Logical relationship from starting materials to applications of N-aryl anthranilic acids.

References

Application Notes & Protocols: Methyl 2-(piperidin-1-yl)benzoate as a Directing Group for C-H Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols describe a hypothetical use of Methyl 2-(piperidin-1-yl)benzoate as a reagent for functionalization. Extensive literature searches did not yield specific examples of this molecule being used in this capacity. The proposed application is based on established principles of transition-metal-catalyzed C-H activation, where an amine can act as a directing group. The provided protocols are analogous to well-documented procedures for similar substrates.

Introduction

This compound possesses key structural features that make it a plausible candidate for directed C-H functionalization. The piperidine nitrogen, being a tertiary amine, can act as a Lewis basic directing group, coordinating to a transition metal center and directing catalytic activity to the otherwise unactivated C-H bond at the ortho-position (C6) of the benzene ring. This allows for the selective introduction of new functional groups at this position. This document outlines a hypothetical protocol for a palladium-catalyzed ortho-C-H arylation of this compound.

The general strategy involves the formation of a palladacycle intermediate, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the functionalized product.

Hypothetical Application: Palladium-Catalyzed ortho-C-H Arylation

This protocol details a hypothetical procedure for the palladium-catalyzed ortho-arylation of this compound with various aryl iodides. The reaction is directed by the piperidinyl group, leading to the formation of substituted biphenyl derivatives. Such reactions are valuable in medicinal chemistry and materials science for the construction of complex molecular architectures.[1][2][3][4]

Visualizations

G cluster_0 Palladium-Catalyzed ortho-C-H Arylation reagent1 This compound reaction + reagent1->reaction reagent2 Aryl-I reagent2->reaction catalyst Pd(OAc)2 (cat.) arrow -> catalyst->arrow oxidant Ag2CO3 oxidant->arrow solvent Toluene, 120 °C solvent->arrow product Methyl 6-aryl-2-(piperidin-1-yl)benzoate reaction->arrow arrow->product

Caption: Proposed reaction scheme for the palladium-catalyzed ortho-C-H arylation of this compound.

G start Start setup Combine this compound, Aryl Iodide, Pd(OAc)2, and Ag2CO3 in a sealed reaction vessel. start->setup add_solvent Add anhydrous toluene under inert atmosphere (N2 or Ar). setup->add_solvent reaction Heat the reaction mixture at 120 °C for 12-24 hours. add_solvent->reaction workup Cool to room temperature. Dilute with ethyl acetate and filter through celite to remove solids. reaction->workup extraction Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure. workup->extraction purification Purify the crude product by column chromatography on silica gel. extraction->purification product Obtain pure Methyl 6-aryl-2-(piperidin-1-yl)benzoate purification->product

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Methyl 2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of Methyl 2-(piperidin-1-yl)benzoate as a versatile starting material for the synthesis of potential pharmaceutical intermediates. While direct literature on the use of this specific molecule is sparse, its constituent functional groups—a tertiary amine ortho to a methyl ester on an aromatic ring—offer a rich platform for chemical modification. This document outlines detailed protocols for the saponification of the methyl ester to the corresponding carboxylic acid and its subsequent conversion to amide derivatives, which are common scaffolds in medicinal chemistry. The provided methodologies, quantitative data, and process workflows serve as a foundational resource for researchers exploring novel synthetic routes in drug discovery.

Introduction

The piperidine moiety is a prevalent heterocyclic motif in a vast number of pharmaceuticals due to its favorable pharmacokinetic properties. When incorporated into an aromatic system, such as in this compound, it provides a synthetically useful handle for the creation of diverse molecular architectures. The ortho-relationship between the piperidine and the methyl ester groups can influence reactivity and provide a basis for constructing complex, sterically hindered molecules.

This document details a two-step synthetic sequence to generate N-substituted-2-(piperidin-1-yl)benzamide intermediates from this compound. These benzamide intermediates can be further elaborated to access a variety of compound classes with potential therapeutic applications.

Synthetic Pathway Overview

The proposed synthetic pathway involves two key transformations:

  • Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(piperidin-1-yl)benzoic acid. This step is crucial for activating the molecule for subsequent coupling reactions.

  • Amide Coupling: Formation of an amide bond between 2-(piperidin-1-yl)benzoic acid and a primary or secondary amine. This reaction is one of the most important bond-forming reactions in medicinal chemistry.

The overall synthetic scheme is presented below.

Synthetic_Pathway cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Pharmaceutical Intermediate This compound 2-(piperidin-1-yl)benzoic acid This compound->2-(piperidin-1-yl)benzoic acid Saponification (NaOH, H2O/MeOH) N-Aryl-2-(piperidin-1-yl)benzamide 2-(piperidin-1-yl)benzoic acid->N-Aryl-2-(piperidin-1-yl)benzamide Amide Coupling (HBTU, DIPEA, Amine)

Figure 1: Proposed synthetic pathway from this compound.

Experimental Protocols

Synthesis of 2-(piperidin-1-yl)benzoic acid (Intermediate 1)

This protocol describes the saponification of this compound to yield 2-(piperidin-1-yl)benzoic acid.

Workflow Diagram:

Saponification_Workflow start Start dissolve Dissolve this compound in Methanol start->dissolve add_naoh Add aqueous NaOH solution dissolve->add_naoh reflux Reflux the mixture for 4 hours add_naoh->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete concentrate Remove Methanol under reduced pressure cool->concentrate acidify Acidify with 2N HCl to pH ~5-6 concentrate->acidify extract Extract with Dichloromethane (3x) acidify->extract dry Dry organic layer over Na2SO4 extract->dry evaporate Evaporate solvent dry->evaporate end Obtain 2-(piperidin-1-yl)benzoic acid evaporate->end

Figure 2: Workflow for the saponification of this compound.

Protocol:

  • To a solution of this compound (1.0 eq) in methanol (10 mL per 1 g of ester), add a 2 M aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and acidify to a pH of approximately 5-6 with 2N HCl. A precipitate may form.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(piperidin-1-yl)benzoic acid.

Quantitative Data (Hypothetical):

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
This compound219.284.561.01.00 g
Sodium Hydroxide (NaOH)40.009.122.04.56 mL (2M aq.)
Methanol (MeOH)32.04--10 mL
Dichloromethane (DCM)84.93--60 mL
Product
2-(piperidin-1-yl)benzoic acid205.25--Yield: 0.88 g (94%)
Purity (by HPLC) >95%
Synthesis of N-Aryl-2-(piperidin-1-yl)benzamide (Pharmaceutical Intermediate)

This protocol outlines the coupling of 2-(piperidin-1-yl)benzoic acid with an aromatic amine (e.g., aniline) using HBTU as a coupling agent.

Workflow Diagram:

Amide_Coupling_Workflow start Start dissolve Dissolve 2-(piperidin-1-yl)benzoic acid and Aniline in DMF start->dissolve add_dipae Add DIPEA to the mixture dissolve->add_dipae add_hbtu Add HBTU portion-wise add_dipae->add_hbtu stir Stir at room temperature for 12 hours add_hbtu->stir monitor Monitor reaction by TLC stir->monitor quench Quench with water monitor->quench Reaction complete extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography evaporate->purify end Obtain N-Aryl-2-(piperidin-1-yl)benzamide purify->end

Figure 3: Workflow for the amide coupling reaction.

Protocol:

  • In a round-bottom flask, dissolve 2-(piperidin-1-yl)benzoic acid (1.0 eq) and the desired aromatic amine (e.g., aniline, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, 15 mL per 1 g of acid).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 1.2 eq) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-Aryl-2-(piperidin-1-yl)benzamide.

Quantitative Data (Hypothetical for Aniline):

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
2-(piperidin-1-yl)benzoic acid205.252.441.00.50 g
Aniline93.132.681.10.25 g
HBTU379.252.931.21.11 g
DIPEA129.247.323.01.27 mL
DMF73.09--7.5 mL
Product
N-phenyl-2-(piperidin-1-yl)benzamide280.37--Yield: 0.55 g (80%)
Purity (by HPLC) >98%

Conclusion

The protocols detailed herein demonstrate a viable synthetic route for the derivatization of this compound into potentially valuable pharmaceutical intermediates. The saponification and subsequent amide coupling are robust reactions that can likely be adapted to a wide range of substrates, allowing for the generation of diverse chemical libraries for drug discovery programs. Researchers are encouraged to use these notes as a starting point for their synthetic explorations.

Application Notes and Protocols: Scale-up Synthesis of Methyl 2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of Methyl 2-(piperidin-1-yl)benzoate, a key intermediate in the development of various pharmaceutical compounds. The described method is based on a robust and scalable nucleophilic aromatic substitution reaction, designed for efficiency and high yield. These application notes offer comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the experimental workflow to ensure reproducibility and successful implementation in a laboratory or pilot plant setting.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis on a larger scale requires a well-defined and reproducible process to ensure consistent quality and yield. The protocol outlined herein describes the synthesis from readily available starting materials, focusing on process parameters critical for successful scale-up.

Chemical Reaction

The synthesis of this compound is achieved through the nucleophilic aromatic substitution of a halogenated methyl benzoate with piperidine. In this proposed protocol, Methyl 2-fluorobenzoate is used as the starting material due to the higher reactivity of the fluorine atom as a leaving group in this type of reaction.

Reaction Scheme:

Experimental Protocols

Materials and Equipment
  • Reactors: Jacketed glass reactors of appropriate volume (e.g., 5 L, 20 L) equipped with mechanical overhead stirrers, temperature probes, reflux condensers, and addition funnels.

  • Reagents:

    • Methyl 2-fluorobenzoate (≥98%)

    • Piperidine (≥99%)

    • Potassium carbonate (K₂CO₃), anhydrous powder (≥99%)

    • Toluene, anhydrous (≥99.5%)

    • Ethyl acetate, technical grade

    • Brine (saturated aqueous sodium chloride solution)

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Equipment:

    • Rotary evaporator

    • Vacuum pump

    • Heating/cooling circulator

    • Standard laboratory glassware

    • Filtration apparatus (e.g., Buchner funnel)

    • Analytical balance

Scale-up Synthesis Protocol (Exemplified for a 100 g Scale)
  • Reactor Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple. The flask is charged with Methyl 2-fluorobenzoate (100 g, 0.65 mol) and anhydrous toluene (500 mL).

  • Addition of Reagents: Anhydrous potassium carbonate (179 g, 1.30 mol, 2.0 equiv.) is added to the stirred solution. Subsequently, piperidine (66.3 g, 0.78 mol, 1.2 equiv.) is added dropwise over 30 minutes at room temperature.

  • Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 12-16 hours. The reaction progress is monitored by TLC or HPLC analysis.

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is filtered to remove the inorganic salts, and the filter cake is washed with toluene (2 x 100 mL).

    • The combined organic filtrates are washed with water (2 x 200 mL) and then with brine (1 x 200 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Data Presentation

Table 1: Reagent Quantities for Different Scales
ReagentMolar Mass ( g/mol )100 g Scale500 g Scale1 kg Scale
Methyl 2-fluorobenzoate154.14100 g (0.65 mol)500 g (3.24 mol)1000 g (6.49 mol)
Piperidine85.1566.3 g (0.78 mol)331.5 g (3.89 mol)663 g (7.79 mol)
Potassium Carbonate138.21179 g (1.30 mol)895 g (6.48 mol)1790 g (12.95 mol)
Toluene-500 mL2500 mL5000 mL
Table 2: Typical Reaction Parameters and Expected Results
ParameterValue
Reaction Temperature110-115 °C (Reflux)
Reaction Time12-16 hours
Expected Yield85-95%
Purity (post-distillation)>98% (by HPLC)
Physical AppearanceColorless to pale yellow oil

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the scale-up synthesis of this compound.

experimental_workflow start Start reactor_setup Reactor Setup: Charge Methyl 2-fluorobenzoate and Toluene start->reactor_setup reagent_addition Reagent Addition: Add K₂CO₃ and Piperidine reactor_setup->reagent_addition reaction Reaction: Heat to Reflux (110°C) 12-16 hours reagent_addition->reaction workup Aqueous Work-up: Filter, Wash with Water and Brine reaction->workup drying Drying and Solvent Removal workup->drying purification Purification: Vacuum Distillation drying->purification final_product Final Product: This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Components

This diagram shows the relationship between the reactants, reagents, and the final product.

reaction_components sub_a Methyl 2-fluorobenzoate product This compound sub_a->product Reacts with sub_b Piperidine sub_b->product Reacts with reagent_a Potassium Carbonate (Base) reagent_a->product Facilitates reagent_b Toluene (Solvent) reagent_b->product Enables

Caption: Relationship of components in the synthesis reaction.

Safety Precautions

  • All operations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Piperidine is a corrosive and flammable liquid. Handle with care.

  • Toluene is a flammable and volatile solvent. Avoid inhalation and contact with skin.

  • The reaction is heated to reflux; ensure the condenser is properly functioning to prevent the release of solvent vapors.

Conclusion

The protocol described provides a scalable and efficient method for the synthesis of this compound. The use of readily available materials and standard chemical processing equipment makes this procedure suitable for implementation in both academic and industrial research settings. Adherence to the detailed steps and safety precautions is crucial for obtaining a high yield of the pure product.

Troubleshooting & Optimization

Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Reaction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis and optimization of Methyl 2-(piperidin-1-yl)benzoate, primarily focusing on the Palladium-catalyzed Buchwald-Hartwig amination reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive CatalystEnsure the palladium precatalyst is fresh and has been stored under an inert atmosphere. Precatalysts are often preferred as they can provide cleaner formation of the active catalytic species.[1]
Inefficient LigandThe choice of phosphine ligand is critical. Screen different ligands such as XPhos, SPhos, or DavePhos to find the optimal one for this specific substrate combination.[2] Bidentate phosphine ligands like BINAP or DPPF can sometimes improve rates and yields.[3]
Incorrect BaseThe base is crucial for the reaction. Strong, non-nucleophilic bases like NaOtBu, K2CO3, or LHMDS are commonly used. The choice of base can be substrate-dependent, so screening may be necessary.[1][4]
Oxygen ContaminationThe Pd(0) active catalyst is sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[1]
Poor Solvent ChoiceToluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[5] Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the reaction by binding to palladium.[6]
Incomplete Reaction / Stalled Conversion Insufficient Catalyst LoadingWhile typically low, catalyst loading may need to be increased if the reaction stalls. Start with 1-2 mol % and increase incrementally.
Low TemperatureBuchwald-Hartwig aminations often require elevated temperatures (80-120 °C).[2] If the reaction is sluggish, consider increasing the temperature.
Catalyst DeactivationAryl iodides can sometimes have an inhibitory effect on the catalyst.[6] If using methyl 2-iodobenzoate, consider switching to methyl 2-bromobenzoate, which often has better reactivity in this coupling.[6]
Formation of Side Products Hydrodehalogenation of Aryl HalideThis can occur if there are trace amounts of water or other proton sources. Ensure all reagents and solvents are anhydrous.
Biaryl Formation (e.g., biphenyl derivatives)This is a known side reaction in Buchwald-Hartwig couplings.[2] Optimizing the ligand-to-palladium ratio or changing the ligand can sometimes suppress this side reaction.
Difficult Product Purification Residual Palladium CatalystTo remove residual palladium, the crude product can be filtered through a pad of Celite or silica gel, or treated with activated carbon.
Co-elution with Starting MaterialIf the product and starting aryl halide have similar Rf values, optimize the column chromatography solvent system. A gradient elution might be necessary for better separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for optimizing the synthesis of this compound?

A typical starting point for a Buchwald-Hartwig amination would be to couple methyl 2-bromobenzoate with piperidine. Recommended initial conditions to screen are presented in the table below.

Parameter Recommendation 1 Recommendation 2 Recommendation 3
Palladium Precatalyst Pd(OAc)2Pd2(dba)3XPhos Pd G3
Ligand XPhosRuPhosSPhos
Base NaOtBuLHMDSK2CO3
Solvent Toluene1,4-DioxaneTHF
Temperature 100 °C110 °C80 °C
Atmosphere Inert (Argon or N2)Inert (Argon or N2)Inert (Argon or N2)

Q2: How should the reaction be monitored for completion?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken, quenched, and analyzed to observe the disappearance of the starting materials (methyl 2-bromobenzoate) and the appearance of the product.

Q3: My starting aryl halide is an aryl chloride. Why is the reaction not working well?

Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations because they have more difficulty undergoing oxidative addition to the palladium center.[1] To couple an aryl chloride, you will likely need a more electron-rich and sterically hindered phosphine ligand (e.g., XPhos, SPhos) and potentially higher temperatures and longer reaction times.

Q4: Can this reaction be performed without a solvent?

Solvent-free Buchwald-Hartwig reactions have been reported for some substrates, which can be beneficial for process greenness and efficiency.[5] This would require optimization and may not be suitable for all substrate combinations.

Q5: What are the key safety considerations for this reaction?

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled in a fume hood under an inert atmosphere.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Bases: Strong bases like NaOtBu and LHMDS are corrosive and react violently with water. Handle with care in a dry, inert environment.

  • Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated area, away from ignition sources.

Experimental Protocols

Protocol: Buchwald-Hartwig Amination for this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl 2-bromobenzoate (1.0 eq)

  • Piperidine (1.2 eq)

  • Pd₂(dba)₃ (1 mol %)

  • XPhos (2.5 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the mixture for 10 minutes at room temperature.

  • Add methyl 2-bromobenzoate via syringe.

  • Add piperidine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the methyl 2-bromobenzoate is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R2NH, Base - [H-Base]+X- RedElim Reductive Elimination Complex AmineCoord->RedElim Deprotonation HXBase [H-Base]+X- RedElim->Pd0 Reductive Elimination Product Ar-NR2 RedElim->Product Product Release ArX Ar-X Amine R2NH Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow General Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Catalyst, Ligand, Base, Solvent Setup->Reagents Substrates Add Aryl Halide & Piperidine Reagents->Substrates Reaction Heat & Stir (e.g., 100 °C, 24h) Substrates->Reaction Monitoring Monitor Progress (TLC / GC-MS) Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Quench & Aqueous Workup Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Product Characterization Purification->Product

Caption: Workflow for synthesis and purification.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low or No Yield? Check_Inert Is Inert Atmosphere Strictly Maintained? Start->Check_Inert Yes Degas Action: Degas Solvents & Purge System Check_Inert->Degas No Screen_Catalyst Screen Different Catalyst/Ligand Systems Check_Inert->Screen_Catalyst Yes Degas->Start Retry Screen_Base Action: Screen Bases (NaOtBu, LHMDS, etc.) Screen_Catalyst->Screen_Base No Improvement Success Reaction Improved Screen_Catalyst->Success Improvement Screen_Solvent Action: Screen Solvents (Toluene, Dioxane) Screen_Base->Screen_Solvent No Improvement Screen_Base->Success Improvement Increase_Temp Action: Increase Temperature Screen_Solvent->Increase_Temp No Improvement Screen_Solvent->Success Improvement Increase_Temp->Success Improvement

Caption: A logical guide for troubleshooting low-yield reactions.

References

Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(piperidin-1-yl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes for this compound are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a common method for forming C-N bonds. It typically involves the reaction of methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate or methyl 2-chlorobenzoate) with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

  • Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide (methyl 2-halobenzoate) and an amine (piperidine). It often requires higher reaction temperatures compared to the Buchwald-Hartwig amination.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This method is feasible if the aromatic ring is activated by electron-withdrawing groups. For methyl 2-halobenzoates, this pathway is less common unless there are other activating groups on the benzene ring.

Q2: What are the potential side reactions and byproducts I should be aware of during the synthesis?

A2: Several side reactions can occur, leading to the formation of byproducts. The specific byproducts will depend on the chosen synthetic route and reaction conditions.

  • During Buchwald-Hartwig Amination:

    • Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom to form methyl benzoate. This is a common side reaction in palladium-catalyzed couplings.[2]

    • Imine Formation: A side reaction can occur where β-hydride elimination from the palladium-amide intermediate leads to the formation of an imine and the hydrodehalogenated arene.[2]

    • Dimerization of Starting Material: Self-coupling of the aryl halide can lead to biphenyl derivatives.

  • During Ullmann Condensation:

    • Homocoupling: The aryl halide can couple with itself to form a biphenyl byproduct.[3]

    • Tar Formation: At the high temperatures often required for Ullmann reactions, decomposition of starting materials and products can lead to the formation of tarry, insoluble materials.

  • General Side Reactions:

    • Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(piperidin-1-yl)benzoic acid, especially if water is present in the reaction mixture or during workup under basic or acidic conditions.

    • Decarboxylation: If the carboxylic acid is formed, it may undergo decarboxylation under harsh reaction conditions (e.g., high temperature) to yield 1-phenylpiperidine.

    • N-Arylation of Piperidine Byproducts: If the reaction generates reactive aromatic intermediates, these could potentially react with the product or other piperidine molecules to form more complex amines.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Catalyst: The palladium or copper catalyst may be deactivated due to exposure to air or impurities.Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalysts.
Inappropriate Ligand (Buchwald-Hartwig): The chosen phosphine ligand may not be optimal for the specific substrate combination.Screen a variety of phosphine ligands (e.g., BINAP, XantPhos) to find the most effective one for the reaction.[2][4]
Incorrect Base: The strength or solubility of the base may be inappropriate for the reaction.For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide are often used.[5] For Ullmann, bases like potassium carbonate are common. Ensure the base is thoroughly dried before use.
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.Gradually increase the reaction temperature, monitoring for product formation and byproduct formation by TLC or GC. Ullmann reactions, in particular, often require high temperatures.[1]
Formation of Significant Amounts of Methyl Benzoate (Hydrodehalogenation) Presence of a Hydrogen Source: Water, alcohols, or other protic species can act as hydrogen sources for this side reaction.Use anhydrous solvents and reagents. Ensure the inert atmosphere is maintained throughout the reaction.
Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst species that favor hydrodehalogenation.Optimize the ligand-to-palladium ratio. Typically, a slight excess of the ligand is used.
Formation of 2-(piperidin-1-yl)benzoic acid Presence of Water: Water in the reaction mixture or during workup can lead to ester hydrolysis.Use anhydrous solvents and reagents. During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. If the acid is formed, it can be re-esterified.
Complex Mixture of Byproducts High Reaction Temperature or Prolonged Reaction Time: Can lead to decomposition and the formation of multiple byproducts.Optimize the reaction temperature and time by monitoring the reaction progress closely. Aim for the lowest temperature and shortest time that provides a good yield of the desired product.
Oxygen Contamination: Can lead to oxidative side reactions.Ensure the reaction is performed under a strictly inert atmosphere.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: Can make separation by column chromatography challenging.Optimize the eluent system for column chromatography. A gradient elution may be necessary. Recrystallization of the product can also be an effective purification method.

Experimental Protocols

Key Experimental Protocol: Buchwald-Hartwig Amination

This is a representative protocol and may require optimization for specific laboratory conditions and reagent purity.

Materials:

  • Methyl 2-bromobenzoate

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-BINAP

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Anhydrous solvents for workup and chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine methyl 2-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add piperidine (1.2 mmol) to the mixture.

  • Finally, add sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Signaling Pathways and Experimental Workflows

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Methyl 2-bromobenzoate - Pd(OAc)2 - BINAP B Add Solvent: Anhydrous Toluene A->B C Add Reagents: - Piperidine - Sodium tert-butoxide B->C D Heat Reaction (80-100 °C) C->D E Quench with Sat. aq. NH4Cl D->E Monitor by TLC/GC F Extract with Ethyl Acetate E->F G Wash, Dry, Concentrate F->G H Column Chromatography G->H I Pure this compound H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis of this compound.

Side_Reaction_Pathways cluster_main Desired Reaction cluster_side Potential Side Reactions Start Methyl 2-halobenzoate + Piperidine Main_Product This compound Start->Main_Product Pd or Cu Catalyst Hydrodehalogenation Hydrodehalogenation Start->Hydrodehalogenation H source Hydrolysis Ester Hydrolysis Main_Product->Hydrolysis H2O Methyl Benzoate Methyl Benzoate Hydrodehalogenation->Methyl Benzoate Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Heat 2-(piperidin-1-yl)benzoic acid 2-(piperidin-1-yl)benzoic acid Hydrolysis->2-(piperidin-1-yl)benzoic acid 1-phenylpiperidine 1-phenylpiperidine Decarboxylation->1-phenylpiperidine

Caption: Potential side reaction pathways during the synthesis of this compound.

References

Technical Support Center: Improving Yield of Reactions with "Methyl 2-(piperidin-1-yl)benzoate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Methyl 2-(piperidin-1-yl)benzoate". This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

The synthesis of this compound typically involves the formation of a carbon-nitrogen (C-N) bond between an aryl group and piperidine. The two most common and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation. Both reactions involve the coupling of an aryl halide (or sulfonate) with piperidine, facilitated by a metal catalyst.

Q2: I am experiencing low yields in my Buchwald-Hartwig amination. What are the potential causes and solutions?

Low yields in a Buchwald-Hartwig amination can stem from several factors. The choice of catalyst, ligand, base, and solvent are all critical for reaction efficiency. Incomplete reaction, side reactions, or product degradation can all contribute to a lower than expected yield. Please refer to the troubleshooting guide below for a more detailed breakdown of potential issues and their solutions.

Q3: What are the typical side products I might encounter in the synthesis of this compound?

Common side products can include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often caused by the presence of water or other protic sources.

  • Amine degradation: The piperidine starting material can undergo side reactions, especially at high temperatures.

  • Ester hydrolysis: The methyl ester group of the product can be hydrolyzed to a carboxylic acid, particularly if the reaction conditions are not anhydrous or if a strong base is used at elevated temperatures.

Q4: How can I purify my final product, this compound?

Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific impurities present in your crude product.

Troubleshooting Guides

Low Yield in Buchwald-Hartwig Amination
Potential Issue Possible Cause(s) Recommended Solution(s)
Inactive Catalyst Palladium catalyst has been oxidized or is of poor quality.Use a fresh batch of palladium precatalyst. Consider using a pre-activated catalyst or an air-stable precatalyst.
Inappropriate Ligand The chosen phosphine ligand is not optimal for the specific substrate combination.Screen a variety of phosphine ligands (e.g., BINAP, Xantphos, DavePhos). The steric and electronic properties of the ligand are crucial.
Incorrect Base The base is not strong enough to deprotonate the amine or is sterically hindered.Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Suboptimal Solvent The solvent does not adequately dissolve the reactants or the catalyst complex.Toluene and dioxane are common solvents. Ensure the solvent is anhydrous.
Low Reaction Temperature The reaction is not reaching the necessary activation energy.Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Presence of Water or Oxygen These can deactivate the palladium catalyst.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Low Yield in Ullmann Condensation
Potential Issue Possible Cause(s) Recommended Solution(s)
Inactive Copper Catalyst Copper catalyst is oxidized or of insufficient purity.Use high-purity copper(I) iodide (CuI) or copper(I) bromide (CuBr). Consider in situ generation of the active copper species.
Lack of Ligand or Inappropriate Ligand The reaction may require a ligand to facilitate the coupling.Screen simple, inexpensive ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine.
Incorrect Base The base is not strong enough or is incompatible with the reaction.Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used.
High Reaction Temperature Leading to Decomposition Ullmann reactions often require high temperatures, which can lead to substrate or product degradation.Optimize the temperature to find a balance between reaction rate and stability. Microwave heating can sometimes be beneficial.
Insoluble Reactants Poor solubility of reactants can hinder the reaction rate.Use a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This is a general guideline and may require optimization for your specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%) and the phosphine ligand (e.g., BINAP, 2-10 mol%) to an oven-dried Schlenk tube.

  • Addition of Reagents: Add methyl 2-bromobenzoate (1.0 equiv), piperidine (1.2-1.5 equiv), and the base (e.g., sodium tert-butoxide, 1.4-2.0 equiv).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Ullmann Condensation

This is a general guideline and may require optimization.

  • Reaction Setup: To an oven-dried flask, add copper(I) iodide (5-10 mol%), the ligand (if used, 10-20 mol%), and the base (e.g., potassium carbonate, 2.0 equiv).

  • Addition of Reagents: Add methyl 2-chlorobenzoate (1.0 equiv) and piperidine (1.5-2.0 equiv).

  • Solvent Addition: Add a high-boiling polar solvent such as DMF or DMSO.

  • Reaction: Heat the mixture to 120-150 °C and monitor the reaction progress.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Piperidine Deprotonation Deprotonation AmineCoord->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim BaseH [Base-H]+ Deprotonation->BaseH RedElim->Pd0 Reforms Catalyst Product This compound RedElim->Product ArylHalide Methyl 2-halobenzoate ArylHalide->OxAdd Piperidine Piperidine Piperidine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann_Condensation_Workflow Start Start: Assemble Reactants Reactants Methyl 2-halobenzoate Piperidine Copper(I) Salt Base (e.g., K2CO3) (Optional: Ligand) Start->Reactants Solvent Add High-Boiling Polar Solvent (e.g., DMF) Reactants->Solvent Heating Heat Reaction Mixture (120-150 °C) Solvent->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup (Dilute with water, extract) Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the Ullmann condensation.

Troubleshooting_Logic Start Low Yield Observed CheckReactants Check Reactant Purity and Stoichiometry Start->CheckReactants CheckCatalyst Evaluate Catalyst System (Catalyst, Ligand, Base) Start->CheckCatalyst CheckConditions Assess Reaction Conditions (Solvent, Temperature, Atmosphere) Start->CheckConditions SideReactions Analyze for Side Products (GC-MS, NMR) Start->SideReactions OptimizeReactants Use fresh, pure reactants. Adjust stoichiometry. CheckReactants->OptimizeReactants OptimizeCatalyst Screen different catalysts, ligands, and bases. CheckCatalyst->OptimizeCatalyst OptimizeConditions Use anhydrous solvent. Optimize temperature. Ensure inert atmosphere. CheckConditions->OptimizeConditions AddressSideReactions Modify conditions to minimize side reactions. SideReactions->AddressSideReactions

Caption: A logical approach to troubleshooting low reaction yields.

Technical Support Center: Synthesis of Methyl 2-(piperidin-1-yl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of "Methyl 2-(piperidin-1-yl)benzoate" and its derivatives.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

You are attempting a Buchwald-Hartwig amination of an aryl halide (e.g., methyl 2-bromobenzoate) with piperidine and observe a low yield or no product formation.

Possible Causes and Solutions:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or is decomposing.

    • Solution: Use a pre-formed Pd(0) catalyst or a reliable precatalyst. Ensure anaerobic conditions are strictly maintained throughout the reaction setup and duration. Degas all solvents and reagents thoroughly.

  • Inappropriate Ligand Choice: The ligand may not be suitable for the sterically hindered ortho-substituted substrate.

    • Solution: For ortho-substituted aryl halides, bulky, electron-rich phosphine ligands like X-Phos or S-Phos are often more effective than smaller ligands.[1][2]

  • Incorrect Base: The base may not be strong enough to deprotonate the amine or may be incompatible with other functional groups.

    • Solution: Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly used strong bases in Buchwald-Hartwig aminations.[2][3] However, if your substrate has base-sensitive functional groups, a weaker base like potassium carbonate (K₂CO₃) could be tested, although this may require higher temperatures and longer reaction times.[3]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier, especially with less reactive aryl chlorides.

    • Solution: Increase the reaction temperature, potentially using a higher-boiling solvent like toluene or dioxane. Microwave irradiation can also be an effective method to accelerate the reaction.[1][2]

  • Aryl Halide Reactivity: Aryl chlorides are generally less reactive than aryl bromides, which are less reactive than aryl iodides.

    • Solution: If possible, consider using the corresponding aryl bromide or iodide instead of the aryl chloride for a higher reaction rate.

Problem 2: Formation of Significant Side Products

Your reaction is proceeding, but you observe the formation of unintended byproducts, complicating purification and reducing the yield of the desired product.

Possible Causes and Solutions:

  • Hydrodehalogenation: The aryl halide is being reduced, replacing the halogen with a hydrogen atom.

    • Solution: This can be caused by β-hydride elimination. Ensure the reaction is run under strictly anaerobic conditions and that the ligand-to-metal ratio is optimized.

  • Aryl Alcohol Formation: The aryl halide is reacting with hydroxide ions to form an aryl alcohol.

    • Solution: This is more likely if using aqueous bases or if there is residual water in the reaction mixture. Use anhydrous solvents and reagents. A new dialkyl biheteroaryl phosphine ligand (KPhos) has been shown to suppress the formation of aryl alcohol side products.[4][5]

  • Diarylation of the Amine: If a primary amine is used instead of piperidine, it can react with two molecules of the aryl halide.

    • Solution: This is less of a concern with a secondary amine like piperidine. However, if using a primary amine derivative, using a slight excess of the amine can help to favor monoarylation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the experimental conditions for the Buchwald-Hartwig amination of methyl 2-bromobenzoate with piperidine?

A1: Based on successful aminations of other ortho-substituted aryl bromides, a good starting point would be to use Pd(OAc)₂ as the palladium source, X-Phos as the ligand, and KOt-Bu as the base. The reaction can be performed in a solvent like toluene or dioxane under microwave irradiation to potentially improve yields and reduce reaction times.[1][2]

Q2: The ester group in my methyl 2-halobenzoate seems to be sensitive to the reaction conditions. What can I do?

A2: Strong bases like KOt-Bu can potentially hydrolyze the ester, especially at elevated temperatures.[3] If you suspect this is happening, you could try using a weaker base such as K₂CO₃ or Cs₂CO₃, although this may require a more active catalyst system or longer reaction times.[3] Alternatively, you could protect the carboxylic acid as a different ester that is more robust to the reaction conditions and then deprotect it in a later step.

Q3: My Buchwald-Hartwig amination is not working. Are there any alternative methods to synthesize this compound?

A3: Yes, the Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds and can be an effective alternative to the Buchwald-Hartwig amination.[6] Traditional Ullmann conditions often require harsh conditions (high temperatures), but modern protocols with soluble copper catalysts and ligands can proceed at lower temperatures.[6] Another approach is a nucleophilic aromatic substitution (SNAr) reaction if the aromatic ring is sufficiently activated by electron-withdrawing groups.

Q4: How can I purify my final product?

A4: Purification of "this compound" derivatives is typically achieved using column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate.[7]

Experimental Protocols

Key Experiment: Buchwald-Hartwig Amination of an Ortho-Substituted Aryl Bromide (General Protocol)

This protocol is adapted from the successful amination of 2-bromo-13α-estrone 3-methyl ether and can be used as a starting point for the synthesis of this compound derivatives.[1][2]

Materials:

  • Methyl 2-bromobenzoate

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous toluene

Procedure:

  • In a microwave vial, combine methyl 2-bromobenzoate (1.0 eq), Pd(OAc)₂ (0.05 eq), and X-Phos (0.10 eq).

  • Add anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Add piperidine (1.2 eq) and KOt-Bu (1.5 eq).

  • Seal the vial and heat the mixture in a microwave reactor to the desired temperature (e.g., 100-140 °C) for a specified time (e.g., 30-60 minutes).

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Quantitative Data Summary

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / X-PhosKOt-BuToluene140 (MW)0.595[1][2]
4-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / X-PhosKOt-BuToluene140 (MW)0.592[1][2]
Aryl Chlorides/BromidesAqueous AmmoniaPd-G3 / KPhosKOHDioxane/Water1001270-99[4][5]

Visualizations

Logical Workflow for Troubleshooting Low Conversion

Troubleshooting_Low_Conversion start Low/No Conversion catalyst Check Catalyst System start->catalyst ligand Evaluate Ligand catalyst->ligand If catalyst is ok sub_catalyst1 Use Pre-catalyst catalyst->sub_catalyst1 sub_catalyst2 Ensure Anaerobic Conditions catalyst->sub_catalyst2 base Assess Base ligand->base If ligand is appropriate sub_ligand1 Use Bulky Ligand (e.g., X-Phos) ligand->sub_ligand1 conditions Optimize Conditions base->conditions If base is suitable sub_base1 Use Stronger Base (e.g., KOt-Bu) base->sub_base1 sub_base2 Consider Weaker Base for Sensitive Substrates base->sub_base2 success Improved Yield conditions->success sub_conditions1 Increase Temperature/Microwave conditions->sub_conditions1 sub_conditions2 Switch to More Reactive Halide conditions->sub_conditions2

Caption: A decision tree for troubleshooting low conversion in the synthesis.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow reagents Combine Reactants: Aryl Halide, Piperidine, Catalyst, Ligand, Base reaction Reaction under Inert Atmosphere (e.g., Microwave Heating) reagents->reaction workup Aqueous Workup: Dilution, Filtration, Washing reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: A typical workflow for the synthesis and purification of the target compound.

References

Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering challenges in cross-coupling reactions involving Methyl 2-(piperidin-1-yl)benzoate and its derivatives. The sterically hindered nature of this ortho-substituted aniline derivative presents unique challenges in common palladium-catalyzed reactions.

Frequently Asked Questions (General Troubleshooting)

Q1: My cross-coupling reaction shows no conversion or is extremely sluggish. What are the first things to check?

A1: For any palladium-catalyzed cross-coupling reaction, a lack of conversion often points to one of several critical factors:

  • Catalyst Activity: Ensure your palladium source and ligands are not degraded. Many phosphine ligands are air-sensitive, and palladium precatalysts can be deactivated by impurities. Using a pre-formed, air-stable precatalyst can often improve reproducibility.[1]

  • Oxygen Contamination: Thoroughly degas your reaction mixture and maintain an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize the Pd(0) active catalyst, halting the catalytic cycle.[2]

  • Purity of Starting Materials: Impurities in your substrate, coupling partner, or solvent (especially water in non-aqueous reactions) can poison the catalyst.[2]

  • Base Inefficiency: The chosen base may be too weak, insoluble in the reaction medium, or have a large particle size that limits its reactivity.[1][3] Grinding inorganic bases before use can sometimes improve performance.[1]

Q2: I'm observing a low yield of my desired product. What are the common causes?

A2: Low yields in sterically hindered couplings are common and can often be improved by systematic optimization.[4]

  • Suboptimal Ligand: The steric bulk and electronic properties of the ligand are crucial. For ortho-substituted substrates, bulky, electron-rich ligands like XPhos, SPhos, RuPhos, or specific N-heterocyclic carbenes (NHCs) are often required to promote efficient oxidative addition and reductive elimination.[4][5]

  • Incorrect Base or Solvent: The interplay between the base and solvent is critical. A strong base like sodium tert-butoxide (NaOtBu) may be required, but can also degrade sensitive functional groups.[1][6] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer milder alternatives but may require higher temperatures.[1][7]

  • Reaction Temperature and Time: Sterically hindered substrates often require higher temperatures or longer reaction times to achieve full conversion.[4]

  • Side Reactions: Competing side reactions such as hydrodehalogenation (replacement of the halide with hydrogen) or homocoupling of the starting materials can consume reagents and reduce the yield of the desired product.[8]

Q3: My reaction mixture turned black, and palladium black precipitated. What happened?

A3: The formation of palladium black indicates catalyst decomposition. This can be caused by:

  • High Temperatures: Some catalyst systems are not stable at elevated temperatures, leading to the formation of palladium nanoparticles or bulk palladium metal, which are typically less reactive.[9]

  • Ligand Degradation: The phosphine ligand may be degrading, leaving the palladium center unprotected and prone to precipitation.

  • Inhibitory Effects: In reactions involving aryl iodides, the iodide formed during the reaction can sometimes have an inhibitory effect, causing the palladium complex to precipitate.[1]

Troubleshooting Specific Reactions

Guide 1: Buchwald-Hartwig Amination

This section addresses the synthesis of N-aryl piperidines from an aryl halide/triflate and piperidine. The steric hindrance ortho to the leaving group is a primary challenge.

Q: I am attempting to couple an aryl bromide with piperidine and getting low yield. How can I optimize this?

A: The Buchwald-Hartwig amination is highly dependent on the catalyst system. For a sterically hindered substrate, a systematic approach to optimization is necessary.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions
EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Observations
1Pd₂(dba)₃ (2)P(t-Bu)₃ (4)NaOtBu (1.5)Toluene10025Low conversion, some hydrodehalogenation.
2Pd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (2.0)Toluene11045Improved yield, but still incomplete conversion.[10]
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane10065Good conversion, cleaner reaction profile.
4XPhos Pd G3 (2)(integral)K₃PO₄ (2.0)t-BuOH10092Excellent yield with advanced precatalyst.[11]

This table presents hypothetical data based on established principles for optimizing Buchwald-Hartwig reactions.

Recommended Protocol: Buchwald-Hartwig Amination
  • Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add piperidine (1.2 mmol) and anhydrous tert-butanol (5 mL).

  • Heating: Place the sealed tube in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Guide 2: Suzuki-Miyaura Coupling

This guide focuses on forming a C-C bond between a halogenated this compound derivative and an organoboron reagent. The ortho-piperidine group significantly hinders the oxidative addition step.

Q: My Suzuki coupling is failing. How do I overcome the steric hindrance?

A: For sterically demanding Suzuki couplings, the choice of a highly active catalyst system is paramount.[4] Bulky, electron-rich biarylphosphine ligands are often essential for achieving good results.[8]

Table 2: Ligand and Base Effects in a Sterically Hindered Suzuki Coupling
EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Observations
1Pd(PPh₃)₄ (5)(integral)K₂CO₃ (2.0)Dioxane/H₂O90<5No reaction, catalyst likely unsuitable.[12]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10055Moderate yield, significant starting material remains.
3Pd(dppf)Cl₂ (3)(integral)K₂CO₃ (2.0)Dioxane/H₂O9030Low conversion.[12]
4CataXCium A Pd G3 (3)(integral)K₃PO₄ (3.0)Dioxane/H₂O10088High yield with specialized catalyst system.[12]

This table presents hypothetical data based on established principles for optimizing Suzuki reactions with challenging substrates.

Recommended Protocol: Suzuki-Miyaura Coupling
  • Setup: In a glovebox or under a positive flow of inert gas, add the halogenated this compound (1.0 mmol), the boronic acid or ester (1.5 mmol), CataXCium A Pd G3 (0.03 mmol, 3 mol%), and potassium phosphate (K₃PO₄, 3.0 mmol) to a reaction vial.

  • Solvent Addition: Add a degassed 10:1 mixture of dioxane and water (5 mL).

  • Heating: Seal the vial and heat in a heating block at 100 °C with vigorous stirring for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue via flash chromatography.

Visual Troubleshooting and Workflow

Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Conversion) Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Check_Inert Ensure Rigorous Inert Atmosphere Start->Check_Inert Optimize Systematic Optimization Check_Purity->Optimize If pure Check_Inert->Optimize If inert Change_Ligand Screen Ligands (Bulky Phosphines / NHCs) Optimize->Change_Ligand Change_Base Screen Bases (Strength & Solubility) Optimize->Change_Base Change_Solvent Screen Solvents Optimize->Change_Solvent Change_Temp Vary Temperature & Reaction Time Optimize->Change_Temp Success Successful Reaction Change_Ligand->Success Change_Base->Success Change_Solvent->Success Change_Temp->Success

Caption: A logical workflow for troubleshooting cross-coupling reactions.

Generic Palladium Cross-Coupling Cycle

Understanding the catalytic cycle helps identify potential failure points. Steric hindrance on the aryl halide (Ar-X) can slow down the oxidative addition step, often making it rate-limiting.

Catalytic_Cycle cluster_steps Pd0 L-Pd(0) PdII_Complex L-Pd(II)(Ar)(X) Pd0->PdII_Complex + Ar-X PdII_Coupling L-Pd(II)(Ar)(Nu) PdII_Complex->PdII_Coupling + Nucleophile (Nu) Product Ar-Nu (Product) PdII_Coupling->Product Product->Pd0 Regenerates Catalyst OA Oxidative Addition (Often rate-limiting for hindered substrates) TM Transmetalation or Amine Coordination/Deprotonation RE Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

References

Technical Support Center: Purification of Methyl 2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of "Methyl 2-(piperidin-1-yl)benzoate". It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a "this compound" synthesis?

A1: The most common impurities depend on the synthetic route employed. For a typical Buchwald-Hartwig amination reaction, impurities may include:

  • Unreacted starting materials: Methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate or methyl 2-iodobenzoate) and piperidine.

  • Catalyst residues: Palladium catalyst and phosphine ligands.

  • Side products: Products of ligand arylation or other side reactions.

  • Solvent residues: High-boiling point solvents used in the reaction, such as toluene or dioxane.

Q2: What is the recommended purification method for "this compound"?

A2: The most commonly employed and generally effective method for the purification of "this compound" and its analogs is silica gel column chromatography .

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. A suitable mobile phase, typically a mixture of hexane and ethyl acetate, should be used to achieve good separation between the desired product and impurities. The spots can be visualized under UV light (254 nm).

Q4: Is recrystallization a viable purification method for "this compound"?

A4: Recrystallization can be a highly effective method for obtaining high-purity material, provided a suitable solvent system is identified. This often requires experimentation with various solvents and solvent mixtures to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

Q5: What are the expected spectroscopic data for pure "this compound"?

A5: While specific data for the 2-isomer can vary slightly, based on analogs like Methyl 4-(piperidin-1-ylcarbonyl)benzoate, you can expect the following characteristic signals[1]:

  • ¹H NMR (in CDCl₃): Signals corresponding to the aromatic protons, the methyl ester protons (around 3.8-3.9 ppm), and the piperidine ring protons.

  • ¹³C NMR (in CDCl₃): Resonances for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the piperidine ring.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of "this compound".

Problem Possible Cause Recommended Solution
Product is not separating from starting material on the column. Improper solvent system for column chromatography.Optimize the eluent system using TLC. A common starting point is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).
Product co-elutes with a persistent impurity. The impurity has a similar polarity to the product.Consider using a different stationary phase for chromatography (e.g., alumina) or try a different purification technique like recrystallization. If the impurity is a phosphine ligand, an oxidative workup might be helpful.
Low yield after column chromatography. Product is still on the column.Flush the column with a more polar solvent (e.g., 50% ethyl acetate in hexane or even 100% ethyl acetate) to ensure all the product has been eluted. Monitor with TLC.
Product is lost during the work-up.Ensure complete extraction from the aqueous phase. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
Product appears as an oil but is expected to be a solid. Presence of solvent impurities.Dry the product under high vacuum for an extended period to remove residual solvent.
The product itself is an oil at room temperature.Confirm the physical state of the pure compound from literature if available. If it is an oil, further purification may not induce crystallization.
TLC shows multiple spots after purification. Incomplete purification.Repeat the column chromatography with a shallower solvent gradient to improve separation. Consider recrystallization if a suitable solvent is found.
Recrystallization does not yield crystals. The compound is too soluble in the chosen solvent.Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until turbidity is observed, then heat to redissolve and cool slowly.
The solution is not saturated.Concentrate the solution by evaporating some of the solvent before cooling.
Presence of impurities inhibiting crystallization.Attempt to purify further by column chromatography before recrystallization.

Data Presentation

Table 1: Typical Column Chromatography Parameters for N-Aryl Piperidine Derivatives

ParameterValueReference
Stationary Phase Silica Gel (60 Å, 230-400 mesh)[1]
Mobile Phase Hexane/Ethyl Acetate Gradient[1][2]
Typical Gradient 5% to 30% Ethyl Acetate in Hexane[2]
Monitoring TLC with UV visualization (254 nm)General practice

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude product (a general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the bed.

    • Elute the column with the initial solvent until the packing is stable.

  • Loading the Sample:

    • Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent mixture (e.g., 5% ethyl acetate in hexane).

    • Collect fractions in test tubes or other suitable containers.

    • Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute compounds with higher polarity.

    • Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation of the Product:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified "this compound".

Protocol 2: General Guideline for Recrystallization
  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of the purified product in various solvents (e.g., hexane, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure:

    • Dissolve the impure product in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • For further crystallization, place the flask in an ice bath.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Mandatory Visualization

Purification_Workflow crude_product Crude Reaction Mixture workup Aqueous Work-up crude_product->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification_choice Purification Method concentration->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Primary Method recrystallization Recrystallization purification_choice->recrystallization Alternative purity_check Purity Analysis (TLC, NMR) column_chromatography->purity_check recrystallization->purity_check pure_product Pure this compound purity_check->pure_product >95% Pure fail Impure Product purity_check->fail <95% Pure re_purify Re-purify fail->re_purify re_purify->purification_choice

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Attempt check_purity Check Purity (TLC/NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure success Pure Product Obtained is_pure->success Yes problem Identify Problem is_pure->problem No co_elution Co-elution of Impurities problem->co_elution Impurities Present low_yield Low Yield problem->low_yield Low Recovery oily_product Product is an Oil problem->oily_product Incorrect Physical State optimize_column Optimize Column Conditions (e.g., shallower gradient) co_elution->optimize_column try_recrystallization Try Recrystallization co_elution->try_recrystallization check_workup Review Work-up & Extraction low_yield->check_workup flush_column Flush Column with Polar Solvent low_yield->flush_column high_vacuum Dry Under High Vacuum oily_product->high_vacuum optimize_column->start try_recrystallization->start check_workup->start flush_column->start high_vacuum->start

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Reaction Monitoring for Methyl 2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 2-(piperidin-1-yl)benzoate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common synthetic routes to N-aryl piperidines suggest that the most likely starting materials for the synthesis of this compound are either Methyl 2-aminobenzoate and a suitable piperidine precursor or Methyl 2-halobenzoate (e.g., Methyl 2-bromobenzoate) and piperidine in a nucleophilic aromatic substitution or a coupling reaction.

Q2: How can I visualize the spots on my TLC plate if the compounds are not UV-active?

A2: If your compounds, including this compound and its precursors, are not visible under a UV lamp, you can use a variety of chemical staining agents.[1][2][3] A potassium permanganate (KMnO4) stain is a good general-purpose choice for visualizing a wide range of organic compounds.[3] Other options include p-anisaldehyde or vanillin stains, which are effective for amines and other functional groups.[1] Iodine vapor is another simple and often effective method.[3]

Q3: What is a good starting mobile phase for TLC analysis of this reaction?

A3: A common and versatile mobile phase for the TLC analysis of a wide range of organic compounds is a mixture of ethyl acetate and hexane.[4][5] For a reaction involving an aromatic amine and an ester to form a more substituted product, a good starting point would be a 20-30% ethyl acetate in hexane mixture. You can then adjust the polarity by increasing the proportion of ethyl acetate if the spots remain too close to the baseline, or decreasing it if they run too close to the solvent front.

Q4: What type of HPLC column is suitable for analyzing this compound?

A4: A reversed-phase C18 column is a robust and widely applicable choice for the HPLC analysis of many organic molecules, including aromatic amines and esters. These columns separate compounds based on their hydrophobicity.

Q5: How do I choose a suitable detection wavelength for HPLC analysis?

A5: The aromatic rings in this compound and its likely precursors, such as Methyl 2-aminobenzoate, will absorb UV light. A common starting wavelength for the detection of aromatic compounds is around 254 nm. To optimize sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) of your product by obtaining a UV spectrum.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause Solution
Streaking of Spots Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The compound is highly polar or basic/acidic.Add a small amount of a modifier to the mobile phase. For basic compounds like amines, adding a few drops of triethylamine or ammonia can improve peak shape. For acidic compounds, adding a few drops of acetic acid may help.
The stationary phase is interacting too strongly with the compound.Consider using a different type of TLC plate, such as alumina instead of silica gel.
Spots are not moving from the baseline (Low Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Spots are running with the solvent front (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
No spots are visible The sample is too dilute.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.
The compound is not UV-active.Use a chemical stain for visualization, such as potassium permanganate or p-anisaldehyde.[1][3]
The compound is volatile and has evaporated.Develop the TLC plate immediately after spotting.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause Solution
Broad or Tailing Peaks The column is overloaded.Inject a smaller volume of the sample or dilute the sample.
The mobile phase pH is not optimal for the analyte.For basic compounds like amines, a slightly basic mobile phase or the addition of a competing base (like triethylamine) can improve peak shape.
The column is contaminated or old.Flush the column with a strong solvent. If the problem persists, replace the column.
Inconsistent Retention Times The mobile phase composition is inconsistent.Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
The column temperature is fluctuating.Use a column oven to maintain a constant temperature.
There is a leak in the system.Check all fittings and connections for leaks.
High Backpressure There is a blockage in the system.Check for blockages in the guard column, column frits, or tubing. Reverse flushing the column (without connecting to the detector) can sometimes dislodge particulates.
The mobile phase is too viscous.Consider using a less viscous mobile phase or increasing the column temperature.
Particulate matter from the sample has clogged the column.Filter all samples before injection using a 0.22 µm or 0.45 µm syringe filter.

Experimental Protocols

TLC Monitoring of this compound Synthesis

Objective: To monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Mobile Phase: A starting mixture of 20:80 ethyl acetate/hexane (v/v).

  • Visualization: UV lamp (254 nm) and a potassium permanganate stain.

Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10 minutes.

  • Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. On the baseline, apply small spots of the starting material(s) (e.g., Methyl 2-aminobenzoate and piperidine), a co-spot (a mixture of the starting materials and the reaction mixture), and the reaction mixture at different time points.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle any visible spots with a pencil. Subsequently, dip the plate into a potassium permanganate staining solution and gently heat it with a heat gun to visualize all spots.

Expected Results (Example):

Compound Expected Polarity Expected Rf Value (20:80 EtOAc/Hexane)
Methyl 2-aminobenzoateMore Polar~0.3 - 0.4
PiperidineVery PolarMay remain at the baseline or streak
This compoundLess Polar~0.6 - 0.7

Note: These Rf values are estimates and will need to be determined experimentally.

HPLC Monitoring of this compound Synthesis

Objective: To quantitatively monitor the reaction progress by measuring the peak areas of the starting materials and the product.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample vials and syringe filters (0.45 µm)

Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

Procedure:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with the initial mobile phase composition (e.g., 90:10 Water/Acetonitrile) to a suitable concentration. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the prepared samples, along with standards of the starting materials and (if available) the purified product, into the HPLC system.

  • Data Analysis: Integrate the peak areas of the starting materials and the product in the resulting chromatograms. The progress of the reaction can be determined by the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time.

Expected Retention Times (Example):

Compound Expected Hydrophobicity Expected Retention Time (min)
Methyl 2-aminobenzoateLess Hydrophobic~5 - 7
PiperidineNot well retained on RPMay elute with the solvent front
This compoundMore Hydrophobic~10 - 12

Note: These retention times are estimates and will depend on the specific HPLC system and conditions used. Method optimization is recommended.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot TLC Plate prep_chamber->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate uv_vis Visualize under UV Light dry_plate->uv_vis stain_vis Stain Plate uv_vis->stain_vis analyze_rf Analyze Rf Values stain_vis->analyze_rf

Caption: Workflow for TLC reaction monitoring.

HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_data Data Processing cluster_analysis Interpretation prep_sample Prepare Sample (Dilute & Filter) inject_sample Inject Sample prep_sample->inject_sample prep_hplc Prepare HPLC System run_gradient Run Gradient Program prep_hplc->run_gradient inject_sample->run_gradient detect_peaks Detect Peaks (UV) run_gradient->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks analyze_data Analyze Reaction Progress integrate_peaks->analyze_data

Caption: Workflow for HPLC reaction monitoring.

Troubleshooting_TLC start TLC Problem Observed streaking Streaking Spots? start->streaking rf_issue Incorrect Rf? streaking->rf_issue No sol_streaking1 Dilute Sample streaking->sol_streaking1 Yes no_spots No Spots Visible? rf_issue->no_spots No low_rf Rf too low? rf_issue->low_rf Yes sol_no_spots1 Concentrate Sample no_spots->sol_no_spots1 Yes end Problem Resolved no_spots->end No sol_streaking2 Add Mobile Phase Modifier sol_streaking1->sol_streaking2 sol_streaking2->end high_rf Rf too high? low_rf->high_rf No sol_low_rf Increase Mobile Phase Polarity low_rf->sol_low_rf Yes sol_high_rf Decrease Mobile Phase Polarity high_rf->sol_high_rf Yes sol_low_rf->end sol_high_rf->end sol_no_spots2 Use a Chemical Stain sol_no_spots1->sol_no_spots2 sol_no_spots2->end

Caption: Troubleshooting decision tree for TLC analysis.

References

Technical Support Center: Synthesis of Methyl 2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the formation of impurities during the synthesis of Methyl 2-(piperidin-1-yl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing N-aryl amines like this compound is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine.[1][2] For this specific synthesis, the reactants would be Methyl 2-halobenzoate (typically the bromide or chloride) and piperidine, coupled in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the primary impurities I am likely to encounter during this synthesis?

A2: During a Buchwald-Hartwig synthesis of this compound, several common impurities can form through side reactions. These include:

  • Methyl benzoate: Formed via hydrodehalogenation of the starting aryl halide.

  • Methyl 2-hydroxybenzoate (Methyl Salicylate): Results from the competing hydroxylation of the aryl halide.[3][4]

  • 2-(Piperidin-1-yl)benzoic acid: Occurs if the methyl ester group is hydrolyzed.[5][6]

  • Unreacted Starting Materials: Residual Methyl 2-halobenzoate and piperidine.

  • Diarylamine: While less common with secondary amines like piperidine, the formation of diarylamines can be a side product in some amination reactions.[3][4][7]

Q3: My analysis shows the presence of Methyl 2-hydroxybenzoate. How can this be avoided?

A3: The formation of Methyl 2-hydroxybenzoate is a result of a competing reaction where the aryl halide couples with a hydroxide ion instead of piperidine. This is often a challenge when using hydroxide-containing bases or when there is significant water in the reaction mixture.[3][4]

Solutions:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Select a Non-Hydroxide Base: Employ bases that do not contain or generate hydroxide ions. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are excellent choices for this reaction.

Q4: How can I prevent the hydrolysis of the methyl ester group?

A4: The methyl ester is susceptible to hydrolysis under basic conditions, especially in the presence of water and at elevated temperatures, leading to the formation of 2-(piperidin-1-yl)benzoic acid.[5][6]

Solutions:

  • Control Basicity and Temperature: If ester hydrolysis is a significant issue, consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger alkoxide bases. Avoid excessively high reaction temperatures or prolonged reaction times.

  • Anhydrous Reaction Media: As with preventing hydroxylation, maintaining strictly anhydrous conditions is critical to suppress this side reaction.

  • Careful Workup: During the aqueous workup, minimize the time the product is in contact with strongly basic solutions. Neutralize the reaction mixture carefully.

Q5: The reaction is very slow or gives a low yield. What factors should I investigate?

A5: Sluggish reactions or low yields in Buchwald-Hartwig amination are typically related to catalyst activity or suboptimal reaction conditions.[8]

Solutions:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is crucial.[9] Bulky, electron-rich phosphine ligands (e.g., XantPhos, RuPhos, BrettPhos) are often effective in promoting the desired C-N bond formation.[1] Using a palladium pre-catalyst can also ensure a sufficient concentration of the active Pd(0) species.

  • Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents like toluene, dioxane, or THF are commonly used and generally effective.

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst. It is essential to thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions to minimize impurities.

Symptom / Impurity Detected Potential Cause(s) Recommended Solution(s)
Methyl Benzoate 1. Catalyst system promoting hydrodehalogenation. 2. Presence of water or other proton sources.1. Use bulky, electron-rich phosphine ligands to favor C-N reductive elimination. 2. Ensure strictly anhydrous conditions.
Methyl 2-hydroxybenzoate 1. Use of a hydroxide-containing base. 2. Water present in the reaction mixture.[3][4]1. Switch to a non-hydroxide base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄). 2. Use anhydrous solvents and reagents under an inert atmosphere.
2-(Piperidin-1-yl)benzoic acid 1. Hydrolysis of the ester by a strong base. 2. High reaction temperature or extended reaction time. 3. Presence of water.1. Use a milder base (e.g., K₂CO₃). 2. Optimize the reaction to run at a lower temperature or for a shorter duration. 3. Ensure anhydrous conditions.
Low Conversion / Incomplete Reaction 1. Inactive catalyst (e.g., oxidized Pd). 2. Suboptimal choice of ligand, base, or solvent. 3. Insufficient reaction temperature.1. Degas the reaction mixture thoroughly and maintain an inert atmosphere. 2. Screen different ligands and bases. 3. Cautiously increase the reaction temperature.

Recommended Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination to synthesize this compound with high purity.

Reagents and Stoichiometry

ReagentMolar Eq.MWAmount (for 5 mmol scale)
Methyl 2-bromobenzoate1.0215.06 g/mol 1.08 g
Piperidine1.285.15 g/mol 0.61 g (0.71 mL)
Pd₂(dba)₃0.01 (1 mol%)915.72 g/mol 46 mg
XantPhos0.03 (3 mol%)578.68 g/mol 87 mg
Sodium tert-butoxide1.496.10 g/mol 0.67 g
Anhydrous Toluene--25 mL

Procedure:

  • Reaction Setup: Add Methyl 2-bromobenzoate, Pd₂(dba)₃, XantPhos, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by piperidine.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 25 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Visualizations

Experimental Workflow

G Diagram 1: General Synthesis Workflow A 1. Assemble Reactants (Aryl Halide, Catalyst, Ligand, Base) B 2. Establish Inert Atmosphere A->B C 3. Add Solvents & Amine B->C D 4. Heat Reaction (e.g., 100 °C) C->D E 5. Aqueous Workup (Quench, Extract) D->E F 6. Purification (Column Chromatography) E->F G Pure Product F->G

Caption: A streamlined workflow for the synthesis and purification of this compound.

Troubleshooting Impurity Formation

G Diagram 2: Troubleshooting Logic for Common Impurities Start Analyze Crude Product Impurity1 Methyl 2-hydroxybenzoate Detected? Start->Impurity1 Cause1 Cause: Reaction with H₂O/OH⁻ Impurity1->Cause1 Yes Impurity2 Ester Hydrolysis Detected? Impurity1->Impurity2 No Solution1 Solution: - Use anhydrous solvents - Use non-hydroxide base (e.g., NaOtBu, K₃PO₄) Cause1->Solution1 Solution1->Impurity2 Cause2 Cause: Strong Base + H₂O Impurity2->Cause2 Yes Impurity3 Methyl Benzoate Detected? Impurity2->Impurity3 No Solution2 Solution: - Use milder base (K₂CO₃) - Ensure anhydrous conditions - Minimize reaction time/temp Cause2->Solution2 Solution2->Impurity3 Cause3 Cause: Hydrodehalogenation Impurity3->Cause3 Yes End Optimized Reaction Impurity3->End No Solution3 Solution: - Use bulky phosphine ligands - Ensure inert atmosphere Cause3->Solution3 Solution3->End

Caption: A decision tree to diagnose and solve common impurity issues during synthesis.

Buchwald-Hartwig Catalytic Cycle and Side Reactions

G Diagram 3: Buchwald-Hartwig Cycle and Competing Reactions cluster_cycle Main Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L) OA->PdII Amine Amine Coordination & Deprotonation PdII->Amine + Piperidine - HX Hydroxide Hydroxide Attack (from H₂O/Base) PdII->Hydroxide - Piperidine + OH⁻ Amido Ar-Pd(II)-NR₂(L) (Amido Complex) Amine->Amido RE Reductive Elimination Amido->RE RE->Pd0 + Product (Ar-NR₂) Hydroxylation Hydroxylation Product (Ar-OH) Hydroxide->Hydroxylation

Caption: The catalytic cycle for C-N coupling and the entry point for the competing hydroxylation side reaction.

References

Technical Support Center: Optimizing Catalyst Loading for Methyl 2-(piperidin-1-yl)benzoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(piperidin-1-yl)benzoate, with a focus on optimizing catalyst loading in Buchwald-Hartwig amination reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via palladium-catalyzed cross-coupling reactions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Catalyst Inactivity: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.• Ensure the use of a high-quality, air-stable precatalyst (e.g., a palladacycle). • If using a Pd(II) source like Pd(OAc)₂, consider a pre-reduction step by stirring with the phosphine ligand before adding other reagents.[1] • Increase the reaction temperature to facilitate catalyst activation.
2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or substrate reactivity.• Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). See Table 1 for an illustrative example of the effect of catalyst loading on yield. • For challenging substrates, higher catalyst loadings may be necessary.
3. Ligand Degradation or Inappropriateness: The chosen phosphine ligand may not be suitable for the specific substrate or may be degrading under the reaction conditions.• Screen different classes of ligands. For sterically hindered substrates, bulky biarylphosphine ligands like XPhos or BrettPhos are often effective. • Ensure the ligand is handled under an inert atmosphere to prevent oxidation.
4. Ineffective Base: The base may not be strong enough or soluble enough to facilitate the catalytic cycle.• For sterically demanding couplings, a strong, non-coordinating base like sodium tert-butoxide (NaOtBu) is often preferred. • If functional group compatibility is an issue, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may require higher catalyst loadings or longer reaction times.[2]
5. Substrate or Reagent Impurity: Impurities in the methyl 2-halobenzoate, piperidine, or solvent can poison the catalyst.• Purify starting materials. Liquid amines can be distilled, and solid reagents can be recrystallized. • Use anhydrous, degassed solvents to minimize catalyst deactivation by oxygen or water.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction.• An excess of ligand (relative to palladium) can sometimes improve catalyst stability. • Consider using a more robust precatalyst. • Lowering the reaction temperature may reduce the rate of catalyst decomposition.
2. Product Inhibition: The product, this compound, may be coordinating to the palladium center and inhibiting further catalysis.• This is an inherent challenge with some cross-coupling reactions. Optimizing for a shorter reaction time by adjusting other parameters (temperature, concentration) may be beneficial.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Competing β-Hydride Elimination: This can be a side reaction, particularly with certain catalyst systems.• The choice of ligand is crucial in minimizing β-hydride elimination. Bulky, electron-rich ligands often suppress this pathway.
2. Reaction with Solvent or Base: The catalyst may be reacting with the solvent or base, leading to undesired byproducts.• Ensure the solvent is inert under the reaction conditions. Toluene and dioxane are common choices, though greener alternatives are being explored.[2]
Illustrative Data: Effect of Catalyst Loading on Yield

The following table provides representative data on how catalyst loading can influence the yield of a Buchwald-Hartwig amination reaction. Please note that these are illustrative values and the optimal loading for your specific reaction may vary.

Catalyst Loading (mol%) Typical Yield (%) Observations
0.540-60Economical for large-scale synthesis, but may result in incomplete conversion or longer reaction times.
1.075-90Often a good starting point for optimization, balancing cost and efficiency.
2.0>90Higher loading can push the reaction to completion, especially for less reactive substrates.
5.0>95Typically used for very challenging couplings or in high-throughput screening where maximizing yield is the primary goal.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of Methyl 2-Bromobenzoate with Piperidine

This protocol is a general guideline. Optimization of specific parameters may be required.

Materials:

  • Methyl 2-bromobenzoate

  • Piperidine

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.1-1.5 equivalents relative to Pd).

  • Add sodium tert-butoxide (typically 1.2-1.5 equivalents relative to the limiting reagent).

  • Add methyl 2-bromobenzoate (1.0 equivalent).

  • Add anhydrous, degassed toluene.

  • Add piperidine (1.1-1.2 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for my reaction?

A1: The optimal catalyst loading depends on several factors, including the reactivity of your substrates, the reaction scale, and economic considerations. A good starting point for optimization is typically 1-2 mol%. For difficult couplings or small-scale reactions where maximizing yield is critical, higher loadings (up to 5 mol%) may be necessary. For large-scale industrial processes, significant effort is often invested in minimizing the catalyst loading to below 1 mol%.

Q2: How do I choose the right ligand for my reaction?

A2: Ligand selection is crucial for a successful Buchwald-Hartwig amination. For the synthesis of this compound, which involves a secondary amine and an ortho-substituted aryl halide, a bulky, electron-rich biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos is generally a good choice. These ligands promote the reductive elimination step and can help to overcome steric hindrance.

Q3: My reaction is very slow. What can I do to increase the rate?

A3: To increase the reaction rate, you can try several approaches:

  • Increase the reaction temperature.

  • Increase the catalyst loading.

  • Switch to a more active catalyst system (precatalyst and/or ligand).

  • Use a stronger base, such as NaOtBu, if compatible with your substrates.

  • Ensure your reagents and solvent are pure and anhydrous.

Q4: Can I run the reaction open to the air?

A4: It is highly recommended to perform Buchwald-Hartwig aminations under an inert atmosphere (argon or nitrogen). The palladium(0) active catalyst and the phosphine ligands are sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation and lower yields.

Q5: What is the role of the base in the reaction?

A5: The base plays a critical role in the catalytic cycle. It deprotonates the amine to form the more nucleophilic amide, which then coordinates to the palladium center. The choice of base can significantly impact the reaction rate and substrate scope.

Visualizing the Workflow

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes increase_loading Increase Catalyst Loading check_catalyst->increase_loading No check_reagents Are Reagents Pure? check_conditions->check_reagents Yes change_ligand Screen Different Ligands check_conditions->change_ligand change_base Use a Stronger/More Soluble Base check_conditions->change_base increase_temp Increase Reaction Temperature check_conditions->increase_temp No purify_reagents Purify/Dry Starting Materials & Solvent check_reagents->purify_reagents No success Reaction Optimized check_reagents->success Yes increase_loading->success change_ligand->success change_base->success increase_temp->success purify_reagents->success

Caption: A flowchart for troubleshooting low yield in the synthesis.

General Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OxAdd->AmineCoord Amine Coordination (R₂NH) RedElim Product (Ar-NR₂) OxAdd->RedElim Reductive Elimination AmineCoord->OxAdd Deprotonation (-HX, Base) RedElim->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

"Methyl 2-(piperidin-1-yl)benzoate" reaction work-up procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction work-up and purification of Methyl 2-(piperidin-1-yl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis method for this compound?

A1: this compound is commonly synthesized via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction involves the coupling of methyl 2-bromobenzoate with piperidine in the presence of a palladium catalyst and a base.

Q2: What are the common work-up procedures for this reaction?

A2: Common work-up procedures involve an aqueous wash to remove the base and other water-soluble impurities, followed by extraction of the product into an organic solvent. A typical sequence includes:

  • Quenching the reaction with water or a mild acid.

  • Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer with brine or a saturated sodium bicarbonate solution.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).

  • Concentration of the dried organic phase under reduced pressure.

Q3: What purification methods are most effective for this compound?

A3: The most common and effective purification method is silica gel column chromatography. A solvent system of hexane and ethyl acetate is typically used as the eluent.[1] Recrystallization from a suitable solvent system, such as methanol or a mixture of ethyl acetate and hexane, can also be employed to obtain highly pure product.[2]

Q4: What are the potential side products or impurities I should be aware of?

A4: Potential impurities include unreacted starting materials (methyl 2-bromobenzoate and piperidine), palladium catalyst residues, and byproducts from side reactions. One possible side reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(piperidin-1-yl)benzoic acid, especially if the work-up conditions are too acidic or basic, or if the reaction is heated for an extended period in the presence of water.[3][4]

Troubleshooting Guides

Problem 1: Low or No Product Yield After Work-up
Possible Cause Suggested Solution
Incomplete Reaction Before work-up, check the reaction progress using TLC or LC-MS to ensure all starting material has been consumed. If the reaction is incomplete, consider extending the reaction time or adding more catalyst.
Product Lost During Extraction Ensure the pH of the aqueous layer is appropriate. If the product has hydrolyzed to the carboxylic acid, it may be more soluble in the aqueous basic layer. Acidify the aqueous layer and re-extract to recover the carboxylic acid. Use a different extraction solvent if product solubility is an issue.
Product Degradation Avoid harsh acidic or basic conditions during the work-up, as this can lead to hydrolysis of the ester.[3][4] Use a mild base like sodium bicarbonate for washes.
Problem 2: Product is Contaminated with Impurities After Column Chromatography
Possible Cause Suggested Solution
Co-eluting Impurities Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may be necessary to separate closely eluting impurities.
Residual Palladium Catalyst If the product has a dark or black appearance, it may be contaminated with palladium. Consider filtering the crude product through a pad of Celite® or silica gel before concentration. Specialized scavengers can also be used to remove residual palladium.
Presence of 2-(piperidin-1-yl)benzoic acid If the hydrolyzed acid is present, it can sometimes be removed by an acidic wash of the organic layer during the work-up. Alternatively, it can be separated by column chromatography, as the acid is typically more polar than the ester.

Quantitative Data Summary

The following table summarizes typical yields and purification conditions for reactions producing similar piperidinyl-substituted benzoates.

Compound Reaction Type Yield Purification Method Eluent System Reference
Methyl 4-(piperidine-1-carbonyl)benzoateAmidation82%Column ChromatographyHexane/Ethyl Acetate (8:2)[1]
Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoateAcylation10%Column Chromatography & Preparative TLCEthyl Acetate/Hexane (1:10 to 1:3)[2]
2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid (from methyl ester)Hydrolysis95%Filtration and WashingN/A[4]

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess piperidine and other basic impurities).

    • Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).

    • Brine (to remove excess water).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved sample onto the column.

  • Elute the column with a hexane/ethyl acetate solvent system. A typical starting gradient would be 95:5 hexane:ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow start Reaction Mixture quench Quench with Water/ Mild Acid start->quench extract Extract with Organic Solvent quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with Sat. NaHCO3 Solution wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product purify Column Chromatography (Hexane/EtOAc) crude_product->purify pure_product Pure Product purify->pure_product

Caption: Experimental Workflow for the Work-up and Purification of this compound.

troubleshooting_guide start Low Yield or Impure Product check_completion Reaction Incomplete? start->check_completion extend_rxn Extend Reaction Time or Add More Catalyst check_completion->extend_rxn Yes workup_issue Work-up Issue? check_completion->workup_issue No check_ph Check pH of Aqueous Layers workup_issue->check_ph Yes purification_issue Purification Ineffective? workup_issue->purification_issue No hydrolysis Product Hydrolyzed? check_ph->hydrolysis acidify_reextract Acidify Aqueous Layer and Re-extract hydrolysis->acidify_reextract Yes hydrolysis->purification_issue No optimize_eluent Optimize Chromatography Eluent purification_issue->optimize_eluent Yes pd_contamination Palladium Contamination? purification_issue->pd_contamination No filter_celite Filter Through Celite® or Use Scavenger pd_contamination->filter_celite Yes

Caption: Troubleshooting Logic for this compound Synthesis.

References

Validation & Comparative

Revolutionizing N-Arylation: A Comparative Guide to Modern Catalytic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The N-arylation of piperidines and other cyclic secondary amines is a particularly crucial transformation, yielding structural motifs prevalent in a vast array of pharmaceuticals and biologically active compounds. While historically challenging, the advent of palladium- and copper-catalyzed cross-coupling reactions, notably the Buchwald-Hartwig amination, has transformed this field. This guide provides a comprehensive comparison of contemporary catalytic systems used for N-arylation, offering a practical resource for selecting the optimal conditions for a given synthetic challenge.

The synthesis of molecules like "Methyl 2-(piperidin-1-yl)benzoate" exemplifies a typical N-arylation reaction. The efficiency of such transformations is critically dependent on the choice of catalyst system, which comprises a metal precursor (typically palladium or copper) and a supporting ligand. The ligand plays a pivotal role in stabilizing the metal center, facilitating the key steps of the catalytic cycle (oxidative addition, amine coordination, and reductive elimination), and influencing the reaction's scope, efficiency, and functional group tolerance.

This guide will delve into the performance of various classes of ligands, presenting key experimental data in a comparative format and providing detailed protocols for representative reactions.

The Landscape of N-Arylation Ligands: A Performance Comparison

The evolution of N-arylation catalysis has been driven by the rational design of sophisticated ligands. Early systems often required harsh reaction conditions and were limited in scope. However, contemporary catalysts exhibit remarkable activity, enabling the coupling of a wide range of aryl and heteroaryl halides and pseudohalides with diverse amine coupling partners under mild conditions.

The choice of ligand is often dictated by the nature of the coupling partners, particularly the steric hindrance of the amine and the reactivity of the aryl halide. Below is a summary of the performance of prominent ligand classes in the N-arylation of secondary amines like piperidine.

Ligand ClassRepresentative LigandsAryl Halide ScopeTypical Reaction ConditionsKey Advantages
Bulky, Electron-Rich Biaryl Phosphines XPhos, SPhos, BrettPhos, RuPhosChlorides, Bromides, Iodides, Triflates, TosylatesPd catalyst (0.1-2 mol%), Strong base (e.g., NaOtBu, LHMDS), 80-110 °CBroad substrate scope, high yields, good functional group tolerance.[1][2]
Bidentate Phosphines BINAP, DPPFIodides, TriflatesPd catalyst (1-5 mol%), Strong base, 100-120 °CEffective for less challenging substrates, historically significant.[3]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrChlorides, BromidesPd or Ni catalyst (1-3 mol%), Strong base, 100-130 °CHigh thermal stability, effective for challenging couplings.
Ferrocene-Based Phosphines Josiphos, Q-phosBromides, IodidesPd catalyst (1-3 mol%), Strong base, 90-110 °CRobust and versatile ligands.
DalPhos Ligands CyPAd-DalPhos, PhPAd-DalPhosChlorides, Bromides, SulfamatesNi catalyst (1-10 mol%), Strong or weak base, 60-100 °CEnables use of less expensive nickel catalysts, effective for challenging substrates.[4][5]
Diamine and Amino Acid Ligands Proline, (S)-N-Methylpyrrolidine-2-carboxylateIodides, BromidesCu catalyst (5-10 mol%), Weaker base (e.g., K2CO3, Cs2CO3), 90-120 °CLower cost copper catalyst, milder bases can be used.[6][7]

Experimental Protocols: A Practical Guide

The following sections provide detailed experimental procedures for representative N-arylation reactions using different catalytic systems.

Protocol 1: Palladium-Catalyzed N-Arylation of Piperidine with an Aryl Chloride using a Biaryl Phosphine Ligand (XPhos)

This protocol is a general procedure for the Buchwald-Hartwig amination of an aryl chloride with a secondary amine, a reaction for which bulky biaryl phosphine ligands are highly effective.

Reaction Scheme: Aryl-Cl + Piperidine --(Pd catalyst, XPhos, Base)--> N-Arylpiperidine

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Aryl chloride (1.0 mmol)

  • Piperidine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add the aryl chloride (1.0 mmol) and anhydrous toluene (5 mL).

  • Add piperidine (1.2 mmol) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed N-Arylation of Piperidine with an Aryl Chloride using a DalPhos Ligand

This protocol demonstrates the use of a less expensive nickel catalyst system, which has emerged as a powerful alternative to palladium for certain N-arylation reactions.[4][5]

Reaction Scheme: Aryl-Cl + Piperidine --(Ni catalyst, DalPhos, Base)--> N-Arylpiperidine

Materials:

  • (CyPAd-DalPhos)Ni(o-tolyl)Cl precatalyst (0.05 mmol, 5 mol%)

  • Aryl chloride (1.0 mmol)

  • Piperidine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In a nitrogen-filled glovebox, add the (CyPAd-DalPhos)Ni(o-tolyl)Cl precatalyst (0.05 mmol), NaOtBu (1.5 mmol), and a magnetic stir bar to a screw-capped vial.

  • Add the aryl chloride (1.0 mmol) and piperidine (1.2 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.

Protocol 3: Copper-Catalyzed N-Arylation of Piperidine with an Aryl Iodide using an Amino Acid Ligand

This protocol illustrates a Goldberg-type reaction, which often employs more economical copper catalysts and can be performed with weaker bases.[7]

Reaction Scheme: Aryl-I + Piperidine --(Cu catalyst, Ligand, Base)--> N-Arylpiperidine

Materials:

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • (S)-N-Methylpyrrolidine-2-carboxylate (0.1 mmol, 10 mol%)

  • Aryl iodide (1.0 mmol)

  • Piperidine (1.5 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Dimethylformamide (DMF) (3 mL)

Procedure:

  • To a reaction vial, add CuI (0.05 mmol), (S)-N-Methylpyrrolidine-2-carboxylate (0.1 mmol), K2CO3 (2.0 mmol), the aryl iodide (1.0 mmol), and a magnetic stir bar.

  • Add piperidine (1.5 mmol) and DMF (3 mL).

  • Seal the vial and heat the mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Pathways

To better understand the underlying mechanisms of these transformations, the following diagrams illustrate the generally accepted catalytic cycles for palladium- and copper-catalyzed N-arylation reactions.

Buchwald_Hartwig_Amination_Cycle cluster_legend Catalytic Cycle Steps Pd(0)L Active Pd(0) Catalyst LPd(II)(Ar)(X) Oxidative Addition Complex Pd(0)L->LPd(II)(Ar)(X) Ar-X Oxidative_Addition Oxidative Addition LPd(II)(Ar)(X)(HNR2) Amine Coordinated Complex LPd(II)(Ar)(X)->LPd(II)(Ar)(X)(HNR2) R2NH Amine_Coordination Amine Coordination LPd(II)(Ar)(NR2) Amido Complex LPd(II)(Ar)(X)(HNR2)->LPd(II)(Ar)(NR2) -HX, Base Deprotonation Deprotonation LPd(II)(Ar)(NR2)->Pd(0)L Ar-NR2 Reductive_Elimination Reductive Elimination

Figure 1. Generalized catalytic cycle for the Buchwald-Hartwig amination.

Copper_Catalyzed_N_Arylation cluster_legend Catalytic Cycle Steps Cu(I)L Active Cu(I) Catalyst LCu(I)(HNR2) Amine Coordinated Complex Cu(I)L->LCu(I)(HNR2) R2NH Amine_Coordination Amine Coordination LCu(I)(NR2) Amido Complex LCu(I)(HNR2)->LCu(I)(NR2) -H+, Base Deprotonation Deprotonation LCu(III)(Ar)(NR2)(X) Cu(III) Intermediate LCu(I)(NR2)->LCu(III)(Ar)(NR2)(X) Ar-X Oxidative_Addition Oxidative Addition LCu(III)(Ar)(NR2)(X)->Cu(I)L Ar-NR2 Reductive_Elimination Reductive Elimination

Figure 2. A plausible catalytic cycle for copper-catalyzed N-arylation.

Conclusion

The field of N-arylation has matured significantly, offering a diverse toolbox of catalytic systems to address a wide range of synthetic challenges. The selection of the optimal ligand and metal catalyst is paramount for achieving high efficiency and broad applicability. While palladium catalysts supported by bulky biaryl phosphine ligands remain the gold standard for many applications due to their broad scope and high activity, nickel- and copper-based systems provide cost-effective and powerful alternatives, particularly for specific substrate combinations. By understanding the relative merits of each system and employing the detailed protocols provided, researchers can confidently and efficiently synthesize N-arylated products, accelerating the pace of discovery in medicinal chemistry and materials science.

References

Validating the Structure of "Methyl 2-(piperidin-1-yl)benzoate" Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative overview of the validation of "Methyl 2-(piperidin-1-yl)benzoate" derivatives, utilizing experimental data from spectroscopic and crystallographic techniques.

This document details the characterization of various derivatives, presenting a clear comparison of their structural features through tabulated data. Furthermore, it outlines the detailed experimental protocols for the key analytical methods used in their validation and provides visual workflows and pathway diagrams to contextualize the experimental process and potential biological relevance.

Data Presentation: Comparative Analysis of Derivatives

The structural validation of "this compound" and its derivatives relies on a combination of powerful analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about the molecular framework and mass, while single-crystal X-ray diffraction offers the definitive determination of the solid-state structure.

Below is a summary of the key structural data for a selection of "Methyl (piperidin-1-yl)benzoate" derivatives.

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Mass Spec (m/z)X-ray Crystal System
Methyl 2-phenyl-2-(piperidin-1-yl)acetate C₁₄H₁₉NO₂233.311.0-1.7 (m, 6H, piperidine), 2.4-2.6 (m, 4H, piperidine), 3.65 (s, 3H, OCH₃), 4.3 (s, 1H, CH), 7.2-7.4 (m, 5H, Ar-H)24.5, 26.2, 51.5, 52.1, 71.2, 127.5, 128.4, 128.9, 137.8, 172.3[M+H]⁺ 234.14Not Reported
Methyl 4-(piperidin-1-ylcarbonyl)benzoate [1][2]C₁₄H₁₇NO₃247.29[1]1.27 (m, 2H), 1.70 (m, 4H), 3.33 (m, 2H), 3.74 (m, 2H), 3.95 (s, 3H), 7.47 (d, J=8.3 Hz, 2H), 8.09 (d, J=8.2 Hz, 2H)[1][2]24.5, 25.6, 26.5, 42.2, 51.2, 52.6, 126.7, 129.8, 130.8, 140.9, 166.4, 169.2[1][2]Not ReportedTriclinic[1][2]
Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate [3][4]C₂₂H₂₃NO₄365.41[3]1.69 (m, 6H), 3.40 (m, 4H), 3.98 (s, 3H), 6.82 (s, 1H), 6.91(d, J=3.8 Hz, 2H), 7.57 (t, J=7.8 Hz, 1H), 7.93 (d, J=4.5 Hz, 2H), 8.16–8.20 (m, 2H), 8.60 (s, 1H), 17.15 (s, 1H)[3]24.0, 25.0, 48.2, 52.0, 91.7, 113.1, 123.3, 127.5, 128.4, 129.0, 130.1, 130.8, 132.1, 135.9, 154.0, 166.2, 181.0, 186.3[3][M+H]⁺ 366.17Monoclinic[3]
Methyl 5-amino-2-(piperidin-1-yl)benzoate [5]C₁₃H₁₈N₂O₂234.29Not ReportedNot Reported[M+H]⁺ 235.14411[5]Not Reported

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of chemical structures. Below are the methodologies for the key analytical techniques employed in the characterization of the "this compound" derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

  • Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 200 MHz, 400 MHz, or 500 MHz spectrometer.

  • Sample Preparation : 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition :

    • ¹H NMR : Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR : Spectra are typically proton-decoupled to simplify the spectrum to a single peak for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak.

  • Data Analysis : The chemical shifts, integration of peaks, and coupling constants (J-values) are analyzed to elucidate the connectivity of atoms within the molecule.

Mass Spectrometry (MS)

MS provides information about the mass and molecular formula of a compound.

  • Instrumentation : High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Data Acquisition : The instrument is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺, sodiated molecule [M+Na]⁺, or deprotonated molecule [M-H]⁻.

  • Data Analysis : The measured mass-to-charge ratio (m/z) is compared to the calculated exact mass of the proposed structure to confirm the elemental composition.

Single-Crystal X-ray Diffraction

This technique provides the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

  • Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent from a saturated solution of the compound, or by vapor diffusion.[1]

  • Instrumentation : Data is collected on a diffractometer equipped with a Mo Kα or Cu Kα radiation source.[1]

  • Data Collection : The crystal is mounted and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.[1] A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[1]

Visualizations: Workflows and Pathways

To further clarify the process of structural validation and potential biological context, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification NMR NMR Purification->NMR MS MS Purification->MS X-ray X-ray Purification->X-ray Validated Structure Validated Structure NMR->Validated Structure MS->Validated Structure X-ray->Validated Structure

Caption: Experimental workflow for synthesis and structural validation.

Piperidine-containing compounds have been investigated for a wide range of biological activities, including as anti-inflammatory agents.[6] One of the key signaling pathways in inflammation is the NF-κB pathway.[3][7]

cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS/TNFα Receptor Receptor LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p50/p65 IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammatory Cytokines) NFkB_nuc p50/p65 NFkB_nuc->Transcription

Caption: The canonical NF-κB signaling pathway in inflammation.

References

A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 2-(piperidin-1-yl)benzoate, a key intermediate in various pharmaceutical and chemical manufacturing processes, requires precise monitoring to ensure optimal reaction completion, yield, and purity. This guide provides a comprehensive comparison of common analytical techniques for tracking the progress of this reaction, supported by experimental data and detailed protocols.

Reaction Overview

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between methyl 2-aminobenzoate and piperidine. Monitoring this reaction involves tracking the consumption of the starting materials and the formation of the desired product.

Comparison of Analytical Techniques

A variety of analytical techniques can be employed for real-time or at-line monitoring of the synthesis of this compound. The choice of technique often depends on the specific requirements of the process, including the need for quantitative data, the speed of analysis, and the cost of instrumentation.

TechniquePrincipleSpeedCostData OutputKey AdvantagesKey Disadvantages
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase and a mobile phase.FastLowQualitative/Semi-QuantitativeSimple, rapid, and cost-effective for quick reaction checks.[1][2]Limited quantitative accuracy; relies on visual spot intensity.
High-Performance Liquid Chromatography (HPLC) Separation of components based on their affinity for a stationary phase under high pressure.ModerateHighQuantitativeHigh accuracy and precision for quantitative analysis of reactants and products.[3][4][5]Requires method development; higher equipment and solvent costs.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components followed by mass-based detection and identification.ModerateHighQuantitative/QualitativeExcellent for separating and identifying volatile starting materials and products.[6][7]Not suitable for non-volatile compounds; requires sample derivatization in some cases.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measurement of the magnetic properties of atomic nuclei to provide structural and quantitative information.SlowVery HighQuantitative/StructuralProvides detailed structural information and can be used for in-situ, non-destructive monitoring.[10][11][12][13]High instrument cost; lower sensitivity compared to other methods.
Fourier-Transform Infrared (FTIR) Spectroscopy Measurement of the absorption of infrared radiation by a sample to identify functional groups.FastModerateQualitative/Semi-QuantitativeCan be used for real-time, in-situ monitoring of functional group changes (e.g., ester formation).[14][15][16][17]Provides limited structural information; can be challenging for complex mixtures.

Experimental Protocols

Thin-Layer Chromatography (TLC)

Objective: To qualitatively monitor the disappearance of methyl 2-aminobenzoate and the appearance of this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: Hexane/Ethyl Acetate (4:1 v/v)[1][2]

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and allowing it to saturate.

  • On a TLC plate, draw a baseline in pencil about 1 cm from the bottom.

  • Spot the plate with the starting material (methyl 2-aminobenzoate), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. Aromatic amines can also be visualized using specific staining reagents like cinnamaldehyde.[18][19]

High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively determine the concentration of methyl 2-aminobenzoate and this compound in the reaction mixture over time.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[20]

  • Mobile phase: Acetonitrile and water with 0.1% phosphoric acid (gradient elution may be required for optimal separation)[20]

  • Autosampler

Procedure:

  • Prepare a series of standard solutions of known concentrations for both methyl 2-aminobenzoate and the purified product, this compound.

  • Generate a calibration curve for each compound by injecting the standards and plotting peak area against concentration.

  • At various time intervals, withdraw an aliquot of the reaction mixture, quench the reaction (if necessary), and dilute it with the mobile phase.

  • Inject the diluted sample into the HPLC system.

  • Identify and quantify the peaks corresponding to the starting material and product by comparing their retention times and peak areas to the calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the volatile components of the reaction mixture, providing both qualitative and quantitative information.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5 or equivalent)[8]

  • Injector and detector

  • Carrier gas (Helium or Hydrogen)

Procedure:

  • Prepare standard solutions of the starting materials and the product in a volatile solvent (e.g., dichloromethane, ethyl acetate).[8][9]

  • Develop a temperature program for the GC oven that provides good separation of the components.

  • At different time points, take a sample from the reaction, quench it, and extract the components into a suitable volatile solvent.

  • Inject the sample into the GC-MS.

  • Identify the compounds based on their retention times and mass spectra.[21][22]

  • Quantify the components by integrating the peak areas and comparing them to the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and quantify the relative amounts of reactants and products directly in the reaction mixture.

Instrumentation:

  • NMR spectrometer (a benchtop NMR can be suitable for reaction monitoring)[10][12][13]

  • NMR tubes

Procedure:

  • Acquire reference ¹H NMR spectra of the starting materials (methyl 2-aminobenzoate, piperidine) and the purified product to identify characteristic chemical shifts.

  • To monitor the reaction in-situ, the reaction can be carried out directly in an NMR tube. Alternatively, for at-line monitoring, aliquots can be taken from the reaction vessel at different times.

  • For at-line monitoring, quench the reaction in the aliquot and dissolve it in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H NMR spectra of the reaction mixture at various time points.

  • Monitor the decrease in the intensity of signals corresponding to the starting materials and the increase in the intensity of signals for the product. For instance, the disappearance of the -NH₂ protons of methyl 2-aminobenzoate and the appearance of new signals for the piperidine moiety on the aromatic ring can be tracked.

  • Quantitative analysis can be performed by integrating the characteristic peaks and comparing them to an internal standard.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the reaction progress by observing changes in the characteristic vibrational frequencies of functional groups.

Instrumentation:

  • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) probe for in-situ monitoring.[14][17][23]

Procedure:

  • Obtain reference FTIR spectra of the starting materials and the product.

  • For in-situ monitoring, immerse the ATR probe directly into the reaction mixture.

  • Continuously collect FTIR spectra throughout the reaction.

  • Monitor the disappearance of the N-H stretching vibrations of the primary amine in methyl 2-aminobenzoate (around 3300-3500 cm⁻¹) and the appearance of the C-N stretching vibration of the tertiary amine in the product. The carbonyl (C=O) stretch of the ester group (around 1700 cm⁻¹) can also be monitored for any shifts.

  • The relative intensities of these peaks can be used to semi-quantitatively track the reaction progress.

Visualization of Analytical Workflow

Analytical_Workflow cluster_reaction Reaction Synthesis cluster_monitoring Analytical Monitoring Techniques cluster_data Data Analysis & Outcome Reaction Methyl 2-aminobenzoate + Piperidine -> This compound TLC TLC Reaction->TLC Sampling HPLC HPLC Reaction->HPLC Sampling GCMS GC-MS Reaction->GCMS Sampling NMR NMR Reaction->NMR Sampling FTIR FTIR Reaction->FTIR Sampling Qualitative Qualitative Analysis (Completion Check) TLC->Qualitative Quantitative Quantitative Analysis (Kinetics, Yield) HPLC->Quantitative GCMS->Quantitative Structural Structural Confirmation GCMS->Structural NMR->Quantitative NMR->Structural FTIR->Qualitative

Caption: Workflow of analytical techniques for reaction monitoring.

Conclusion

The selection of an appropriate analytical technique for monitoring the synthesis of this compound is crucial for efficient process development and quality control. For rapid, qualitative checks, TLC is an excellent and cost-effective choice. For precise, quantitative analysis to determine reaction kinetics and yield, HPLC and GC-MS are the preferred methods, with the choice between them depending on the volatility of the analytes. NMR spectroscopy offers unparalleled structural information and the capability for non-invasive, in-situ monitoring, making it ideal for mechanistic studies, albeit at a higher cost. FTIR spectroscopy , particularly with an ATR probe, provides a valuable tool for real-time, in-situ monitoring of functional group transformations. A combination of these techniques often provides the most comprehensive understanding and control over the reaction.

References

A Comparative Guide to Confirming the Purity of Synthesized Methyl 2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques for verifying the purity of synthesized Methyl 2-(piperidin-1-yl)benzoate. Objective comparisons are supported by expected experimental data and detailed protocols to assist researchers in selecting the most appropriate methods for their quality control processes.

Introduction to Purity Analysis

This compound is a chemical compound with potential applications in medicinal chemistry and materials science. In drug development and scientific research, the purity of a synthesized compound is paramount, as even trace impurities can significantly alter biological activity and experimental outcomes.[1] Establishing the identity and purity of a target molecule like this compound requires a suite of orthogonal analytical methods. This guide focuses on the most common and effective techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Purity Determination Methods

The selection of an analytical technique depends on the specific information required. While chromatography can determine the percentage of the main component versus impurities, spectroscopic methods confirm the chemical structure of the compound itself. The following table summarizes the expected data from these key techniques for confirming the identity and purity of this compound.

Analytical Technique Parameter Expected Observation for this compound Purpose
¹H NMR Chemical Shift (δ)~ 7.2-8.0 ppm (m, 4H, Ar-H), ~3.9 ppm (s, 3H, -OCH₃), ~3.0-3.2 ppm (m, 4H, N-CH₂), ~1.6-1.8 ppm (m, 6H, -CH₂)Confirms the proton framework and structural integrity. Integration values help quantify relative proton counts.
¹³C NMR Chemical Shift (δ)~168 ppm (C=O), ~120-150 ppm (Ar-C), ~55 ppm (N-CH₂), ~52 ppm (-OCH₃), ~24-26 ppm (-CH₂)Confirms the carbon skeleton of the molecule. The number of distinct signals should match the number of unique carbon atoms.[2]
FT-IR Wavenumber (cm⁻¹)~2850-3000 cm⁻¹ (C-H stretch, aliphatic), ~3010-3070 cm⁻¹ (C-H stretch, aromatic), ~1720-1730 cm⁻¹ (C=O stretch, ester), ~1250-1300 cm⁻¹ (C-N stretch)Identifies characteristic functional groups present in the molecule.[3][4]
Mass Spectrometry (GC-MS/LC-MS) Mass-to-Charge Ratio (m/z)Molecular Ion [M]⁺ at m/z = 219. Key fragments may appear at m/z 188 ([M-OCH₃]⁺) and 160 ([M-COOCH₃]⁺).Confirms the molecular weight of the compound and can help elucidate its structure through fragmentation patterns.[5]
HPLC Retention Time (t₋) & Peak AreaA single major peak at a characteristic retention time. Purity is calculated from the area of the main peak relative to the total area of all peaks.Quantifies the purity of the compound by separating it from starting materials, by-products, and other impurities.[1]

Experimental Workflow for Synthesis and Purity Confirmation

The overall process from synthesis to final purity validation involves several key stages. The following diagram illustrates a typical workflow.

G cluster_0 Synthesis & Purification cluster_1 Purity Analysis cluster_2 Conclusion Synthesis Synthesis of Methyl 2-(piperidin-1-yl)benzoate Workup Aqueous Work-up & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR HPLC HPLC Analysis Purification->HPLC Result Purity Confirmed? NMR->Result MS->Result IR->Result HPLC->Result Pass >95% Pure Result->Pass Yes Fail Requires Further Purification Result->Fail No

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the synthesis, biological activity, and mechanisms of action of a promising class of piperidine-containing esters.

This guide provides a comparative overview of methyl 2-(piperidin-1-yl)benzoate and its structural analogs, focusing on their potential as anticancer and antimicrobial agents. By presenting key experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to facilitate further research and development in this area.

Introduction

Piperidine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a piperidine moiety into various molecular scaffolds has proven to be a successful strategy in the design of novel therapeutic agents. This guide focuses on a specific subclass: esters of 2-(piperidin-1-yl)benzoic acid and related structures. These compounds are of particular interest due to their synthetic accessibility and the potential for diverse functionalization, allowing for the fine-tuning of their biological profiles. We will explore their performance in preclinical models, with a focus on comparative data that can inform structure-activity relationship (SAR) studies.

Data Presentation

Cytotoxicity of Piperidine-Containing Esters

A study by Desplat et al. provides valuable insights into the cytotoxic potential of a series of ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives. While not exact analogs of this compound, these compounds share the core feature of a piperidine-containing ester and offer a strong basis for understanding the impact of substitution on anticancer activity. The following table summarizes the 50% inhibitory concentration (IC50) values against various leukemia cell lines.

CompoundR GroupJurkat (IC50 in μM)U266 (IC50 in μM)K562 (IC50 in μM)U937 (IC50 in μM)HL60 (IC50 in μM)
1a -H1.3 ± 0.21.8 ± 0.32.1 ± 0.41.5 ± 0.21.9 ± 0.3
1e -OH0.9 ± 0.11.2 ± 0.21.5 ± 0.21.1 ± 0.11.4 ± 0.2
1g -COOEt2.5 ± 0.43.1 ± 0.53.8 ± 0.62.8 ± 0.43.5 ± 0.5
1h -Ph1.1 ± 0.21.5 ± 0.21.9 ± 0.31.3 ± 0.21.7 ± 0.3
A6730 (ref) -3.2 ± 0.54.1 ± 0.65.2 ± 0.83.9 ± 0.64.8 ± 0.7

Data extracted from Desplat et al., European Journal of Medicinal Chemistry, 2016.[3]

Antimicrobial Activity of Related Piperidine Esters

While specific comparative data for the antimicrobial activity of this compound analogs is limited in the readily available literature, a study on related (E)-3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylates provides a preliminary understanding of their potential.

CompoundEster GroupStaphylococcus aureus (Zone of Inhibition in mm)Escherichia coli (Zone of Inhibition in mm)
1 Ethyl1412
2 Methyl1815
Chloramphenicol (ref) -2528

Data extracted from a study on the synthesis and antimicrobial activities of new piperidine derivatives.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for determining the IC50 values of the compounds listed in the cytotoxicity table.

1. Cell Seeding:

  • Seed leukemia cells (Jurkat, U266, K562, U937, HL60) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of appropriate culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 20 µL of the MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.

  • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

1. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, pick a few colonies of the test bacteria (Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

3. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Cover the plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Piperidine-containing compounds have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation. Two of the most significant pathways are the PI3K/Akt and the NF-κB pathways.[1][2]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival.[4][5][6] Its aberrant activation is a common feature in many cancers. Small molecule inhibitors that target this pathway are of great interest in oncology.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival PiperidineEsters Piperidine Esters (e.g., this compound analogs) PiperidineEsters->PI3K inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation GeneTranscription Gene Transcription (Inflammation, Survival) PiperidineEsters Piperidine Esters (e.g., this compound analogs) PiperidineEsters->IKK inhibition

References

Benchmarking "Methyl 2-(piperidin-1-yl)benzoate" against other synthetic routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established synthetic routes for obtaining Methyl 2-(piperidin-1-yl)benzoate, a valuable building block in medicinal chemistry and drug discovery. The following sections detail the most common and effective methods, offering a side-by-side comparison of their performance based on experimental data. Detailed protocols and visual representations of the synthetic pathways are also provided to facilitate practical application.

Comparison of Synthetic Routes

The synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between the piperidine ring and the benzene ring of methyl benzoate. The three main strategies explored in this guide are the Buchwald-Hartwig amination, the Ullmann condensation, and nucleophilic aromatic substitution (SNA_r).

ReactionStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Buchwald-Hartwig Amination Methyl 2-bromobenzoate, PiperidinePd₂(dba)₃, BINAP, NaOtBuToluene804~60High[1]
Ullmann Condensation Methyl 2-iodobenzoate, PiperidineCuI, L-proline, K₂CO₃DMSO100-13024High (estimated)Good[2]
Nucleophilic Aromatic Substitution (SNA_r) Methyl 2-fluorobenzoate, PiperidineK₂CO₃DMSO12012Moderate to High (estimated)GoodGeneral Knowledge

Synthetic Pathways Overview

The logical relationship between the starting materials and the final product for the three primary synthetic routes is illustrated below.

cluster_0 Buchwald-Hartwig Amination cluster_1 Ullmann Condensation cluster_2 Nucleophilic Aromatic Substitution (SNAr) Methyl 2-bromobenzoate Methyl 2-bromobenzoate Product_BH This compound Methyl 2-bromobenzoate->Product_BH Pd catalyst, ligand, base Piperidine_BH Piperidine Piperidine_BH->Product_BH Methyl 2-iodobenzoate Methyl 2-iodobenzoate Product_U This compound Methyl 2-iodobenzoate->Product_U Cu catalyst, ligand, base Piperidine_U Piperidine Piperidine_U->Product_U Methyl 2-fluorobenzoate Methyl 2-fluorobenzoate Product_SNAr This compound Methyl 2-fluorobenzoate->Product_SNAr Base Piperidine_SNAr Piperidine Piperidine_SNAr->Product_SNAr

Caption: Synthetic routes to this compound.

Experimental Protocols

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.

Workflow:

Start Start Mix Mix Methyl 2-bromobenzoate, Piperidine, Pd₂(dba)₃, BINAP, and NaO t Bu in Toluene Start->Mix React Heat at 80°C for 4 hours under inert atmosphere Mix->React Workup Cool, dilute with ether, wash with brine React->Workup Purify Dry, concentrate, and purify by column chromatography Workup->Purify Product This compound Purify->Product

Caption: Buchwald-Hartwig amination workflow.

Procedure:

To a dry Schlenk flask under an inert atmosphere, add methyl 2-bromobenzoate (1 mmol), piperidine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol). Add anhydrous toluene (5 mL) and stir the mixture at 80°C for 4 hours. After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to afford this compound.[1]

Ullmann Condensation

The Ullmann reaction is a classical copper-catalyzed method for the formation of C-N bonds, particularly with aryl iodides.

Workflow:

Start Start Mix Mix Methyl 2-iodobenzoate, Piperidine, CuI, L-proline, and K₂CO₃ in DMSO Start->Mix React Heat at 100-130°C for 24 hours under inert atmosphere Mix->React Workup Cool, add water, and extract with ethyl acetate React->Workup Purify Wash, dry, concentrate, and purify by column chromatography Workup->Purify Product This compound Purify->Product

Caption: Ullmann condensation workflow.

Procedure:

In a sealed tube, combine methyl 2-iodobenzoate (1 mmol), piperidine (2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2 mmol) in dimethyl sulfoxide (DMSO, 5 mL). Heat the mixture at 100-130°C for 24 hours. After cooling, add water to the reaction mixture and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography to yield this compound.[2]

Nucleophilic Aromatic Substitution (SNA_r)

SNA_r can be a viable metal-free alternative, especially when an electron-withdrawing group activates the aromatic ring and a good leaving group (like fluorine) is present.

Workflow:

Start Start Mix Mix Methyl 2-fluorobenzoate, Piperidine, and K₂CO₃ in DMSO Start->Mix React Heat at 120°C for 12 hours Mix->React Workup Cool, pour into water, and extract with a suitable solvent React->Workup Purify Wash, dry, concentrate, and purify by distillation or chromatography Workup->Purify Product This compound Purify->Product

Caption: Nucleophilic aromatic substitution workflow.

Procedure:

To a solution of methyl 2-fluorobenzoate (1 mmol) and piperidine (1.5 mmol) in DMSO (5 mL), add potassium carbonate (2 mmol). Heat the reaction mixture at 120°C for 12 hours. Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Conclusion

The choice of synthetic route for this compound will depend on several factors, including the availability of starting materials, desired scale, cost considerations, and the specific equipment available. The Buchwald-Hartwig amination offers a reliable and well-documented method with generally good yields. The Ullmann condensation provides a classical and often high-yielding alternative, though it may require higher temperatures. Nucleophilic aromatic substitution is a simpler, metal-free option but is highly dependent on the nature of the leaving group and the activation of the aromatic ring. Researchers should consider these factors when selecting the most appropriate method for their specific needs.

References

Spectroscopic analysis for the validation of "Methyl 2-(piperidin-1-yl)benzoate" products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of "Methyl 2-(piperidin-1-yl)benzoate". It includes detailed experimental protocols and comparative data for the target compound, its key isomers, and potential process-related impurities. The aim is to equip researchers with the necessary information to accurately identify and assess the purity of "this compound" products.

Comparative Spectroscopic Data

The following tables summarize the expected and experimentally determined spectroscopic data for this compound, its isomers, and potential starting materials. This data is crucial for distinguishing the desired product from related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental, 400 MHz, CDCl₃)

CompoundChemical Shift (δ) in ppm
This compound (Target) Predicted: 7.75 (dd, 1H, Ar-H), 7.40 (td, 1H, Ar-H), 7.05 (td, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.00 (t, 4H, N-CH₂), 1.70 (m, 4H, CH₂), 1.55 (m, 2H, CH₂)
Methyl 3-(piperidin-1-yl)benzoate (Isomer) Predicted: 7.50 (m, 2H, Ar-H), 7.20 (t, 1H, Ar-H), 6.90 (m, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.20 (t, 4H, N-CH₂), 1.70 (m, 4H, CH₂), 1.60 (m, 2H, CH₂)
Methyl 4-(piperidin-1-yl)benzoate (Isomer) Predicted: 7.90 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.30 (t, 4H, N-CH₂), 1.70 (m, 4H, CH₂), 1.55 (m, 2H, CH₂)
Methyl 2-bromobenzoate (Impurity/Starting Material) 7.77 (dd, 1H), 7.64 (dd, 1H), 7.34 (td, 1H), 7.30 (td, 1H), 3.92 (s, 3H)[1]
Piperidine (Impurity/Starting Material) 2.79 (t, 4H), 2.04 (s, 1H, NH), 1.58-1.46 (m, 6H)[2]

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental, 100 MHz, CDCl₃)

CompoundChemical Shift (δ) in ppm
This compound (Target) Predicted: 168.0 (C=O), 153.0 (C-N), 132.0, 131.0, 122.0, 120.0 (Ar-C), 118.0 (C-CO), 55.0 (N-CH₂), 52.0 (OCH₃), 26.0 (CH₂), 24.0 (CH₂)
Methyl 3-(piperidin-1-yl)benzoate (Isomer) Predicted: 167.0 (C=O), 152.0 (C-N), 131.0 (C-CO), 129.0, 122.0, 120.0, 116.0 (Ar-C), 53.0 (N-CH₂), 52.0 (OCH₃), 26.0 (CH₂), 24.0 (CH₂)
Methyl 4-(piperidin-1-yl)benzoate (Isomer) Predicted: 167.5 (C=O), 154.0 (C-N), 131.5 (Ar-C), 122.0 (C-CO), 113.0 (Ar-C), 52.5 (OCH₃), 50.0 (N-CH₂), 25.5 (CH₂), 24.5 (CH₂)
Methyl 2-bromobenzoate (Impurity/Starting Material) Predicted: 166.2 (C=O), 134.2, 132.4, 131.5, 127.2 (Ar-C), 122.1 (C-Br), 52.5 (OCH₃)
Piperidine (Impurity/Starting Material) 47.1 (C-N), 27.2 (CH₂), 25.1 (CH₂)

Table 3: IR Spectroscopic Data (Predicted and Experimental, cm⁻¹)

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound (Target) Predicted: 3060 (Ar C-H), 2940, 2860 (Aliphatic C-H), 1720 (C=O ester), 1600, 1480 (C=C aromatic), 1250 (C-O ester), 1150 (C-N)
Methyl 2-bromobenzoate (Impurity/Starting Material) 3070, 2950, 1730, 1580, 1470, 1430, 1280, 1250, 1070, 1030, 750[3]
Piperidine (Impurity/Starting Material) 3280 (N-H), 2930, 2850, 2800, 1470, 1450, 1440, 1330, 1300, 1160, 1110, 860[4]

Table 4: Mass Spectrometry Data (Predicted)

Compoundm/z of Molecular Ion [M]⁺ and Key Fragments
This compound (Target) [M]⁺: 219.12, Fragments: 204 ([M-CH₃]⁺), 188 ([M-OCH₃]⁺), 160 ([M-COOCH₃]⁺), 84 (piperidinyl fragment)
Methyl 3-(piperidin-1-yl)benzoate (Isomer) [M]⁺: 219.12, Fragments: 204, 188, 160, 84
Methyl 4-(piperidin-1-yl)benzoate (Isomer) [M]⁺: 219.12, Fragments: 204, 188, 160, 84
Methyl 2-bromobenzoate (Impurity/Starting Material) [M]⁺: 214/216 (Br isotopes), Fragments: 183/185 ([M-OCH₃]⁺), 155/157 ([M-COOCH₃]⁺), 135, 76[5]
Piperidine (Impurity/Starting Material) [M]⁺: 85, Fragments: 84 ([M-H]⁺), 70, 56, 43[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃)

  • Standard: Tetramethylsilane (TMS) at 0.00 ppm

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • ¹H NMR: Acquire spectra with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire spectra using a proton-decoupled sequence with a pulse angle of 45°, a relaxation delay of 2-5 seconds, and accumulate 512-1024 scans for adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrument: FTIR Spectrometer

  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing into a transparent disk.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)
  • Instrument: Mass spectrometer with Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) system.

  • GC Conditions:

    • Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

Visualization of Workflows

The following diagrams illustrate the logical flow of the validation process.

G Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Product Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr pellet or thin film Sample->Prep_IR Prep_GCMS Dilute in suitable solvent Sample->Prep_GCMS NMR NMR Spectroscopy (1H, 13C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR GCMS GC-MS Analysis Prep_GCMS->GCMS Data_NMR Chemical Shifts & Coupling Constants NMR->Data_NMR Data_IR Functional Group Vibrations IR->Data_IR Data_GCMS Retention Time & Mass Spectrum GCMS->Data_GCMS

Spectroscopic analysis workflow.

G Logical Flow for Product Validation Start Acquired Spectroscopic Data (NMR, IR, MS) Compare Compare with Reference Data Tables Start->Compare Check_Target Target Compound Peaks Present? Compare->Check_Target Check_Isomers Isomeric Impurity Peaks Absent? Check_Target->Check_Isomers Yes Fail Product Not Validated or Impure Check_Target->Fail No Check_Impurities Starting Material/By-product Peaks Absent? Check_Isomers->Check_Impurities Yes Check_Isomers->Fail No Pass Product Validated (High Purity) Check_Impurities->Pass Yes Check_Impurities->Fail No

Product validation decision tree.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 2-(piperidin-1-yl)benzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions:

Prior to handling Methyl 2-(piperidin-1-yl)benzoate, it is imperative to consult the Safety Data Sheet (SDS) for the most accurate and comprehensive information. In the absence of a specific SDS for this compound, a conservative approach should be adopted by treating it as a potentially hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator.

Hazard Profile Summary

To ensure safe handling, the known hazards of the parent compounds, piperidine and methyl benzoate, are summarized below. These should be considered as potential hazards for this compound.

Hazard StatementChemical ClassGHS Classification
Harmful if swallowedMethyl Benzoate[1], PiperidineAcute Toxicity, Oral (Category 4)
May be fatal if swallowed and enters airwaysMethyl Benzoate[1]Aspiration Hazard (Category 1)
Flammable liquid and vaporPiperidine[2][3]Flammable Liquids (Category 2)
Causes severe skin burns and eye damagePiperidineSkin Corrosion/Irritation (Category 1), Serious Eye Damage/Eye Irritation (Category 1)
May cause respiratory irritationPiperidineSpecific target organ toxicity — single exposure (Category 3)
Harmful to aquatic lifeMethyl Benzoate[4]Hazardous to the aquatic environment, acute hazard (Category 3)

Step-by-Step Disposal Protocol

The following protocol is a general guideline for the disposal of small quantities of this compound typically used in a laboratory setting.

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof, and chemically compatible container as "Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

    • Scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Container Management:

    • Keep the waste container tightly closed when not in use.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[5][6][7].

  • Final Disposal:

    • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in the regular trash[8].

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

Currently, there are no standard, cited experimental protocols for the neutralization or in-lab treatment of this compound. Therefore, professional hazardous waste disposal is the only recommended method.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_spill Is it a spill? start->is_spill absorb Absorb with inert material is_spill->absorb Yes waste_container Place in a labeled, sealed, compatible hazardous waste container is_spill->waste_container No (Routine Waste) collect_spill Collect absorbed material into waste container absorb->collect_spill clean_area Clean spill area; dispose of cleaning materials as hazardous waste collect_spill->clean_area clean_area->waste_container store Store in a cool, dry, well-ventilated area away from incompatibles waste_container->store disposal_company Arrange for pickup by a licensed hazardous waste disposal company store->disposal_company end End: Proper Disposal Complete disposal_company->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyl 2-(piperidin-1-yl)benzoate. The following procedures are based on the known hazards of its constituent functional groups, aromatic esters and piperidine derivatives, in the absence of a specific Safety Data Sheet (SDS) for the compound.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is presumed to possess hazards associated with both methyl benzoate and piperidine. Methyl benzoate is harmful if swallowed and may cause aspiration toxicity.[1] Piperidine and its derivatives are often toxic, corrosive, and flammable, causing severe skin burns and eye damage.[2][3][4][5] Therefore, stringent safety measures are required.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Required PPE Specifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldMust be worn at all times to protect against splashes. A face shield provides an additional layer of protection for the entire face.[6][7][8][9]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatNitrile or neoprene gloves are recommended for protection against a broad range of chemicals, including aromatic compounds and amines.[10] A flame-retardant lab coat should be worn and buttoned.[8]
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should be performed within a fume hood to prevent inhalation of vapors.[7] If a fume hood is not available, a respirator with an organic vapor cartridge may be necessary.
Foot Protection Closed-toe shoesRequired in all laboratory settings to protect against spills.

Safe Handling and Operational Plan

Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.

Experimental Workflow Diagram

Figure 1: Safe Handling Workflow prep Preparation: - Verify fume hood function. - Assemble all necessary equipment. - Don appropriate PPE. handling Chemical Handling: - Dispense chemical inside the fume hood. - Keep container tightly closed when not in use. - Avoid generating aerosols. prep->handling procedure Experimental Procedure: - Conduct experiment within the fume hood. - Maintain situational awareness. handling->procedure cleanup Post-Procedure Cleanup: - Decontaminate work surfaces. - Remove PPE correctly. procedure->cleanup disposal Waste Disposal: - Segregate and label waste. - Dispose of in accordance with institutional guidelines. cleanup->disposal Figure 2: Spill Response Protocol decision decision action action end end spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Area Call Emergency Response is_major->evacuate Yes is_contained Can it be safely contained? is_major->is_contained No is_contained->evacuate No contain Contain Spill with Inert Absorbent is_contained->contain Yes collect Collect Residue into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident decontaminate->report done Procedure Complete report->done

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.